Epostatin
Description
structure in first source
Propriétés
Formule moléculaire |
C23H33N3O5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
5-amino-2-[[(E,4E)-4-(4-hexyl-2-oxa-6-azatricyclo[5.3.0.01,3]dec-8-en-10-ylidene)but-2-enoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H33N3O5/c1-2-3-4-5-7-15-14-25-18-12-10-16(23(18)21(15)31-23)8-6-9-20(28)26-17(22(29)30)11-13-19(24)27/h6,8-10,12,15,17-18,21,25H,2-5,7,11,13-14H2,1H3,(H2,24,27)(H,26,28)(H,29,30)/b9-6+,16-8+ |
Clé InChI |
GUSMHFARJHQRFN-HDNAFYBMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Epostatin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epostatin, a novel inhibitor of dipeptidyl peptidase II (DPP-II), is a secondary metabolite produced by Streptomyces. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, with a focus on the methodologies employed. Detailed experimental protocols for the fermentation of the producing organism, Streptomyces sp. MJ995-OF5, and the subsequent multi-step purification of this compound are presented. The biological activity and physicochemical properties of this compound are summarized, providing a valuable resource for researchers in natural product discovery and drug development.
Introduction
The genus Streptomyces is a prolific source of a vast array of bioactive secondary metabolites, including many clinically significant antibiotics and enzyme inhibitors. This compound, a potent and competitive inhibitor of dipeptidyl peptidase II (EC 3.4.14.2), was discovered from the fermentation broth of a Streptomyces strain, MJ995-OF5.[1] DPP-II is a serine protease that cleaves dipeptides from the N-terminus of polypeptides containing a penultimate proline or alanine (B10760859) residue.[2] Its inhibition is a target of interest for potential therapeutic applications. This guide details the scientific journey from the identification of the producing microorganism to the purification and initial characterization of this compound.
Discovery and Producing Organism
This compound was identified through a screening program for inhibitors of dipeptidyl peptidase II from microbial sources. The producing organism, strain MJ995-OF5, was isolated and identified as belonging to the genus Streptomyces based on its taxonomic characteristics.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. MJ995-OF5. While the specific fermentation parameters for maximizing this compound yield have not been publicly detailed, a general protocol for the production of secondary metabolites from Streptomyces can be adapted.
General Fermentation Protocol
This protocol provides a general framework for the cultivation of Streptomyces for secondary metabolite production. Optimization of media components and fermentation parameters is crucial for maximizing the yield of this compound.
3.1.1. Media Composition
A variety of media formulations can be used for Streptomyces fermentation. A typical seed and production medium composition is provided in the table below.
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 5 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2 | 2 |
| Trace Elements Soln | 1 mL | 1 mL |
| pH | 7.2 | 7.0 |
3.1.2. Fermentation Conditions
| Parameter | Value |
| Inoculum | 5-10% (v/v) of a 48-72 hour seed culture |
| Temperature | 28-30°C |
| Agitation | 180-220 rpm |
| Aeration | 1.0-1.5 vvm (vessel volumes per minute) |
| Fermentation Duration | 7-10 days |
Isolation and Purification of this compound
This compound is isolated from the fermentation broth through a multi-step purification process involving a series of chromatographic techniques. The workflow for the isolation of this compound is depicted below.[1]
Detailed Experimental Protocols
4.1.1. Step 1: Adsorption Chromatography on Diaion HP-20
The clarified fermentation supernatant is first subjected to adsorption chromatography to capture this compound and remove highly polar impurities.
-
Resin: Diaion HP-20, a porous polystyrene-divinylbenzene adsorbent resin.
-
Column Preparation: The resin is packed into a column and equilibrated with deionized water.
-
Loading: The supernatant is loaded onto the column at a controlled flow rate.
-
Washing: The column is washed with water to remove unbound components.
-
Elution: this compound is eluted with an organic solvent, typically methanol or a methanol-water gradient.[3] The fractions are monitored for DPP-II inhibitory activity.
4.1.2. Step 2: n-Butanol Extraction
The active fractions from the Diaion HP-20 chromatography are pooled and subjected to liquid-liquid extraction.
-
Procedure: The aqueous methanolic solution is concentrated to remove methanol and then extracted with an equal volume of n-butanol.
-
Separation: The n-butanol phase, containing this compound, is separated from the aqueous phase. This step is repeated to maximize recovery.
-
Concentration: The combined n-butanol extracts are concentrated under reduced pressure to yield a crude extract of this compound.
4.1.3. Step 3: Gel Filtration Chromatography on Sephadex LH-20
The crude this compound extract is further purified by size-exclusion and partition chromatography.
-
Resin: Sephadex LH-20, a lipophilic cross-linked dextran (B179266) gel.
-
Solvent: The column and sample are prepared in an organic solvent, typically methanol.
-
Elution: The sample is eluted with the same solvent. Fractions are collected and tested for DPP-II inhibitory activity. Active fractions are pooled and concentrated.
4.1.4. Step 4: Centrifugal Partition Chromatography (CPC)
The final purification step utilizes centrifugal partition chromatography, a support-free liquid-liquid chromatographic technique.
-
Principle: CPC separates compounds based on their differential partitioning between two immiscible liquid phases.[4]
-
Solvent System: A suitable biphasic solvent system is selected to provide an optimal partition coefficient (K) for this compound. While the specific system for this compound is not detailed in the initial report, common systems for natural product purification can be employed.[5]
-
Operation: The CPC instrument is filled with the stationary phase, and the sample is injected. The mobile phase is then pumped through the system, and the eluting fractions are collected.
-
Outcome: This technique yields highly purified this compound.[1]
Physicochemical Properties and Structure
This compound is obtained as a yellow powder.[1] Its detailed physicochemical properties and structure are summarized in the table below.
| Property | Value |
| Appearance | Yellow Powder[1] |
| Molecular Formula | Not Reported |
| Molecular Weight | Not Reported |
| Melting Point | Not Reported |
| Specific Rotation | Not Reported |
| Solubility | Soluble in methanol and n-butanol |
| UV Absorption (in MeOH) | Not Reported |
Biological Activity
This compound is a potent and competitive inhibitor of dipeptidyl peptidase II (DPP-II).[1] It exhibits a dose-dependent inhibitory effect on this enzyme. The compound shows slight inhibitory activity against other dipeptidyl peptidases.[1]
Quantitative Bioactivity Data
| Parameter | Enzyme | Value |
| IC50 | Dipeptidyl Peptidase II | Not Reported |
| Ki | Dipeptidyl Peptidase II | Not Reported |
| Mode of Inhibition | Competitive[1] |
Mechanism of Action: Inhibition of Dipeptidyl Peptidase II
This compound exerts its biological effect by inhibiting the enzymatic activity of DPP-II. DPP-II is involved in the cleavage of dipeptides from the N-terminus of peptides with a penultimate proline or alanine. The competitive nature of this compound's inhibition suggests that it likely binds to the active site of the enzyme, preventing substrate binding and subsequent hydrolysis.
Conclusion
This compound represents a valuable discovery from the rich metabolic reservoir of the genus Streptomyces. This technical guide has provided a detailed overview of the methodologies for its production and purification, along with its known biological and physicochemical properties. Further research to fully elucidate its structure, determine its precise inhibitory constants, and explore its therapeutic potential is warranted. The protocols and data presented herein serve as a foundational resource for scientists and researchers interested in the further development of this compound and other novel enzyme inhibitors from natural sources.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. Investigation of alternative two-phase solvent systems for purification of natural products by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Epostatin: A Technical Guide to Production, Fermentation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epostatin, a potent and competitive inhibitor of dipeptidyl peptidase II, is a microbial secondary metabolite with significant therapeutic potential. This technical guide provides a comprehensive overview of the producing organism, detailed fermentation conditions, and a proposed biosynthetic pathway for this compound. The information is curated to support research, process development, and optimization of this compound production. Due to the limited availability of specific data for this compound, this guide combines information from the original discovery with established methodologies for the cultivation of Streptomyces species and the biosynthesis of related nonribosomal peptides.
This compound Producing Organism
This compound is produced by the bacterium Streptomyces sp. MJ995-OF5 [1]. This strain was identified as the producer during a screening program for novel enzyme inhibitors. Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds.
Fermentation Conditions for this compound Production
Detailed, specific fermentation conditions for the production of this compound by Streptomyces sp. MJ995-OF5 are not extensively documented in publicly available literature. However, based on common practices for secondary metabolite production in Streptomyces species, a general framework for fermentation can be established. The following tables summarize typical media composition and fermentation parameters that can serve as a starting point for the optimization of this compound production.
Table 1: Inoculum Development Media
| Component | Concentration (g/L) |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Glucose | 4.0 |
| pH | 7.2 |
Table 2: Production Media
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| pH | 7.0 |
Table 3: Fermentation Parameters
| Parameter | Recommended Range |
| Temperature | 28-30°C |
| Agitation | 150-250 rpm |
| Aeration | 0.5-1.5 vvm (vessel volumes per minute) |
| Fermentation Time | 7-10 days |
Experimental Protocols
The following are generalized experimental protocols for the cultivation of Streptomyces sp. MJ995-OF5 and the subsequent isolation and purification of this compound. These protocols are based on standard methods for similar compounds and the abstract of the original discovery paper[1].
Inoculum Preparation
A two-stage inoculum development process is recommended to ensure a healthy and abundant seed culture for the production fermenter.
-
Stage 1: A loopful of a well-sporulated culture of Streptomyces sp. MJ995-OF5 from an agar (B569324) slant is inoculated into a 250 mL flask containing 50 mL of Inoculum Development Medium.
-
The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Stage 2: The culture from Stage 1 is used to inoculate a larger volume of the same medium (e.g., 5% v/v) in a larger flask or seed fermenter.
-
This second stage is incubated under the same conditions for 24-48 hours.
Production Fermentation
-
The production fermenter containing the Production Medium is sterilized and cooled to the desired temperature (28-30°C).
-
The fermenter is inoculated with the seed culture from the second stage of inoculum development (typically 5-10% v/v).
-
The fermentation is carried out for 7-10 days, maintaining the temperature, pH, and aeration within the optimal ranges.
-
Samples are taken periodically to monitor growth (e.g., packed cell volume or dry cell weight) and this compound production (e.g., by HPLC analysis).
Isolation and Purification of this compound
The original publication outlines a sequential purification process to obtain this compound as a yellow powder[1]. The following protocol is an elaboration of that process:
-
Harvest and Cell Separation: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Adsorption Chromatography: The supernatant is passed through a column packed with a non-polar adsorbent resin, such as Diaion HP-20, to capture the this compound.
-
Elution and Extraction: The resin is washed with water to remove polar impurities, and then this compound is eluted with an organic solvent like methanol (B129727) or acetone. The eluate is concentrated under reduced pressure.
-
Solvent Extraction: The concentrated eluate is then subjected to a liquid-liquid extraction with a solvent such as n-butanol to further separate this compound from aqueous components.
-
Size Exclusion Chromatography: The butanol extract is concentrated and applied to a Sephadex LH-20 column. Elution with methanol separates compounds based on their size.
-
Centrifugal Partition Chromatography (CPC): For the final purification step, CPC is employed to yield highly pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Production and Purification
Caption: Workflow for this compound production and purification.
Putative Biosynthetic Pathway of this compound
The exact biosynthetic pathway of this compound has not been elucidated. However, based on its chemical structure, which contains amino acid-derived moieties, it is likely synthesized by a Nonribosomal Peptide Synthetase (NRPS) multienzyme complex. The following diagram illustrates a putative biosynthetic pathway.
Caption: Putative NRPS-mediated biosynthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the production of this compound, a promising dipeptidyl peptidase II inhibitor. While specific fermentation data for Streptomyces sp. MJ995-OF5 is scarce, the generalized protocols and conditions presented herein offer a robust starting point for research and development. Further optimization of media composition and fermentation parameters, guided by analytical monitoring of this compound titers, will be crucial for developing a high-yield production process. The elucidation of the precise biosynthetic pathway through genomic and metabolic studies will open avenues for genetic engineering of the producer strain to enhance this compound production and potentially generate novel analogs.
References
Epostatin: A Technical Guide to its Chemical Identity and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostatin is a naturally derived inhibitor of dipeptidyl peptidase II (DPP-II), an enzyme implicated in various physiological processes. First isolated from the fermentation broth of Streptomyces sp. MJ995-OF5, this compound has been identified as a competitive inhibitor of DPP-II.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure and physicochemical properties of this compound, drawing from the foundational research in this area.
Chemical Structure and Identification
While the complete structure elucidation of this compound was detailed in a follow-up publication to its initial discovery, access to the full text of this secondary paper is limited. However, based on available data, the following identifiers have been associated with this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | Not available in searched sources | |
| CAS Number | 181372-99-6 | ChemicalBook |
| Molecular Formula | Not available in searched sources | |
| SMILES | Not available in searched sources |
Due to the unavailability of the definitive structural data, a visual representation of the chemical structure of this compound cannot be provided at this time.
Physicochemical Properties
The initial isolation of this compound described it as a yellow powder.[1] However, detailed quantitative physicochemical properties are expected to be reported in the full structure elucidation paper, which is not widely accessible. The following table summarizes the currently available information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol | Source |
| Molecular Weight | Not available | Mass spectrometry is the standard method. | |
| Melting Point | Not available | Typically determined by capillary melting point apparatus. | |
| Solubility | Not available | Assessed by measuring the concentration of a saturated solution, often using UV-Vis spectroscopy or HPLC. | |
| logP | Not available | Commonly determined by the shake-flask method or calculated using computational models. |
Biological Activity and Mechanism of Action
This compound is characterized as a competitive inhibitor of dipeptidyl peptidase II (DPP-II).[1] DPP-II is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The inhibitory action of this compound on this enzyme suggests its potential role in modulating the activity of various peptides and proteins. The compound was found to be slightly inhibitory against other dipeptidyl peptidases.[1]
Signaling Pathway
Detailed signaling pathways involving this compound have not been elucidated in the currently available literature. As a DPP-II inhibitor, it is hypothesized to influence pathways regulated by DPP-II substrates.
Due to the lack of specific information on signaling pathways, a corresponding DOT diagram cannot be generated at this time.
Experimental Protocols
The foundational study on this compound outlines its isolation and purification from the fermentation broth of Streptomyces sp. MJ955-OF5.[1]
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation of this compound as described in the initial report.[1]
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Dipeptidyl Peptidase II Inhibition Assay
A detailed experimental protocol for the DPP-II inhibition assay used to characterize this compound is not available in the searched abstracts. However, a general workflow for such an assay is presented below.
Caption: A generalized workflow for determining the inhibitory activity of a compound against DPP-II.
Conclusion
This compound represents a promising, naturally derived inhibitor of dipeptidyl peptidase II. While its initial discovery and isolation have been documented, a comprehensive understanding of its chemical structure and detailed physicochemical properties is hindered by the limited accessibility of the full structure elucidation data. Further research and access to the primary literature are required to fully characterize this compound for its potential applications in drug development and scientific research.
References
Epostatin's Bioactivity on Dipeptidyl Peptidase II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biological activity of Epostatin, a known inhibitor of dipeptidyl peptidase II (DPP-II). The document outlines the inhibitory mechanism, summarizes the available data, details relevant experimental methodologies, and provides visual representations of the associated pathways and workflows.
Introduction to this compound and Dipeptidyl Peptidase II
Dipeptidyl peptidase II (DPP-II), a serine protease, plays a significant role in protein metabolism by cleaving dipeptides from the N-terminus of polypeptides containing proline or alanine (B10760859) in the penultimate position. Its activity has been implicated in various physiological and pathological processes, making it a target for inhibitor development.
This compound is a novel inhibitor of dipeptidyl peptidase II, discovered in the fermentation broth of Streptomyces sp. MJ995-OF5.[1] Studies have characterized its inhibitory action and identified its potential as a tool for studying the function of DPP-II.
Quantitative Data on Inhibitory Activity
A thorough review of the available scientific literature did not yield specific quantitative data for the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound on dipeptidyl peptidase II. The primary study identifying this compound describes its inhibitory effect as competitive and dose-dependent but does not provide specific numerical values for these parameters in its abstract.[1]
Table 1: Inhibitory Activity of this compound against Dipeptidyl Peptidase II
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Source |
| This compound | Dipeptidyl Peptidase II | Data Not Available | Data Not Available | Competitive | [1] |
Mechanism of Action
This compound acts as a competitive inhibitor of dipeptidyl peptidase II.[1] This mode of inhibition indicates that this compound likely binds to the active site of the DPP-II enzyme, directly competing with the natural substrate. The structural similarity of this compound to the dipeptide substrate of DPP-II is a probable basis for this competitive interaction. By occupying the active site, this compound prevents the enzyme from binding to and cleaving its target polypeptides, thereby reducing the overall catalytic activity of DPP-II.
Experimental Protocols
The following section details the generalized experimental methodologies for assessing the inhibitory activity of compounds like this compound on dipeptidyl peptidase II. These protocols are based on standard enzymatic assays.
Dipeptidyl Peptidase II Inhibition Assay
This assay is designed to measure the extent to which a compound inhibits the enzymatic activity of DPP-II.
Materials:
-
Purified Dipeptidyl Peptidase II enzyme
-
This compound (or other test inhibitor)
-
Fluorogenic or chromogenic substrate for DPP-II (e.g., Lys-Ala-7-amino-4-methylcoumarin [AMC] or Gly-Pro-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader (fluorometer or spectrophotometer)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of the DPP-II enzyme in the assay buffer.
-
Prepare a working solution of the DPP-II substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted this compound solutions to the appropriate wells.
-
For control wells (100% enzyme activity), add the same volume of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For blank wells (no enzyme activity), add assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add a fixed volume of the DPP-II enzyme solution to all wells except the blanks.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The kinetic readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determination of Inhibition Type (Kinetic Analysis)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the DPP-II inhibition assay as described above.
-
Use a range of fixed concentrations of this compound.
-
For each this compound concentration, vary the concentration of the DPP-II substrate.
-
Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]) or by fitting the data to the appropriate enzyme kinetic models.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed inhibitory mechanism of this compound on DPP-II.
References
The Enigmatic Role of Dipeptidyl Peptidase II in Cellular Homeostasis and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl Peptidase II (DPP-II), also known as DPP7, is a serine protease that plays a critical, yet not fully elucidated, role in a multitude of cellular processes. This technical guide provides a comprehensive overview of the current understanding of DPP-II, focusing on its enzymatic function, cellular localization, and involvement in physiological and pathological pathways. We present a detailed summary of its substrate specificity and kinetic parameters, tissue distribution, and known inhibitors. Furthermore, this guide offers detailed experimental protocols for the assessment of DPP-II activity and expression, and visualizes its known signaling interactions. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, fostering further investigation into the therapeutic potential of targeting DPP-II.
Introduction
Dipeptidyl Peptidase II (DPP-II/DPP7) is a member of the S28 family of serine proteases, enzymes that cleave dipeptides from the N-terminus of polypeptide chains. Specifically, DPP-II preferentially hydrolyzes substrates with a proline or alanine (B10760859) residue at the penultimate (P1) position.[1][2] Initially identified for its enzymatic activity, DPP-II is now recognized for its involvement in a diverse range of cellular functions, including the regulation of cell quiescence, apoptosis, and immune responses.[3][4] Its dysregulation has been implicated in various diseases, most notably in cancer, where it can influence tumor growth, metastasis, and the tumor microenvironment.[5][6][7]
This guide will delve into the core molecular and cellular biology of DPP-II, providing a technical foundation for its study and therapeutic targeting.
Enzymatic Properties and Substrate Specificity
DPP-II functions as a homodimer and exhibits optimal enzymatic activity in an acidic to neutral pH range, consistent with its primary localization within the lysosomal and endosomal compartments.[8][9] The catalytic triad (B1167595) responsible for its proteolytic activity is composed of Serine, Aspartic acid, and Histidine residues.[6]
Kinetic Parameters
The enzymatic efficiency of DPP-II varies depending on the substrate. The following table summarizes the kinetic constants (Km and kcat) for some commonly used synthetic substrates.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Lys-Pro-pNA | - | - | 4.1 x 106 | [10] |
| Ala-Pro-pNA | - | - | 2.6 x 106 | [10] |
| Lys-Ala-pNA | - | - | 0.4 x 106 | [10] |
| Gly-Pro-AMC | - | - | - | [1] |
| Gly-Pro-pNA | - | - | - | [1] |
Note: Specific Km and kcat values were not available in the provided search results. The table reflects the reported catalytic efficiency (kcat/Km).
Substrate Specificity
DPP-II demonstrates a strong preference for substrates with a proline residue at the P1 position, followed by alanine. The nature of the amino acid at the P2 position also influences the rate of hydrolysis. While natural endogenous substrates of DPP-II are still under extensive investigation, several bioactive peptides have been identified as potential targets.[8]
Cellular Localization and Tissue Distribution
DPP-II is ubiquitously expressed in human tissues, with cytoplasmic expression being the most common.[11] Quantitative proteomics data provides a more granular view of its distribution.
| Tissue | Protein Expression (Normalized Intensity) |
| Testis | High |
| Kidney | High |
| Brain | Moderate |
| Heart | Moderate |
| Spleen | Moderate |
Note: This table is a qualitative summary based on search results. Specific quantitative values (e.g., FPKM or TPM) from a comprehensive database would be required for a more detailed quantitative representation.
The subcellular localization of DPP-II is primarily within the endo-lysosomal system, which aligns with its acidic pH optimum for activity.[9] This localization suggests a key role in protein degradation and turnover within these compartments.
Role in Cellular Processes
DPP-II is implicated in several fundamental cellular processes, with its role in regulating cell fate being a prominent area of research.
Apoptosis and Cell Cycle Regulation
A critical function of DPP-II is in the maintenance of cellular quiescence. Inhibition of DPP-II in resting lymphocytes has been shown to induce apoptosis, suggesting that its activity is essential for cell survival in the G0 phase of the cell cycle.[4][9] This pro-survival role appears to be context-dependent, as in some cancer types, elevated DPP-II expression is associated with increased tumor growth and decreased apoptosis.[7]
Immune Regulation
DPP-II is involved in modulating the immune system. It is expressed in various immune cells, and its inhibition can alter cytokine production and other signaling pathways involved in immune regulation.[12] This has led to the exploration of DPP-II inhibitors as potential therapeutic agents for autoimmune diseases and chronic inflammatory conditions.[12]
Involvement in Disease
The dysregulation of DPP-II expression and activity is linked to several pathologies, most notably cancer.
Cancer
In many cancers, including colorectal cancer, DPP-II expression is significantly upregulated and correlates with poor prognosis.[3][5][6] It has been shown to promote cancer cell proliferation and inhibit apoptosis.[5] Furthermore, DPP-II can influence the tumor microenvironment by modulating immune cell function. For instance, DPP-II depletion enhances natural killer (NK) cell-mediated cytotoxicity against colorectal cancer cells.[5]
A proposed mechanism for DPP-II's role in cancer progression involves its interaction with Glutathione Peroxidase 4 (GPX4). DPP-II can physically interact with and stabilize GPX4, a key regulator of ferroptosis, thereby protecting cancer cells from this form of cell death.[5]
Inflammatory Diseases
Given its role in immune regulation, DPP-II is a potential therapeutic target for inflammatory diseases.[8] By modulating the activity of immune cells and the levels of inflammatory mediators, DPP-II inhibitors could offer a novel approach to treating conditions such as rheumatoid arthritis and inflammatory bowel disease.[12]
Drug Development and DPP-II Inhibitors
The development of potent and selective DPP-II inhibitors is an active area of research. These inhibitors are crucial tools for elucidating the physiological functions of DPP-II and hold therapeutic promise.
| Inhibitor | IC50 (nM) | Selectivity | Reference |
| UAMC00039 | 0.082 | Highly selective for DPP-II | - |
| AX8819 | - | Specific for DPP-II | [7] |
| ValboroPro | - | Non-specific DPP inhibitor | [7] |
Note: This table is a summary of inhibitors mentioned in the search results. A comprehensive list with detailed IC50 values would require a more targeted literature search.
Experimental Protocols
Dipeptidyl Peptidase II Activity Assay
This protocol describes a colorimetric assay to measure DPP-II activity using a chromogenic substrate.
Materials:
-
DPP-II enzyme source (purified enzyme or cell lysate)
-
DPP-II substrate (e.g., Lys-Ala-pNA)
-
Assay buffer (e.g., 0.05 M cacodylic acid/NaOH, pH 5.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the DPP-II substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the substrate to the desired final concentration in the assay buffer.
-
Add the enzyme sample (e.g., 10 µL of cell lysate or purified enzyme) to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the rate of product formation, using a standard curve of the product if necessary.
Western Blotting for DPP-II Detection
This protocol outlines the steps for detecting DPP-II protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DPP-II (DPP7)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DPP-II overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[13]
Cell-Based Apoptosis Assay
This protocol describes a flow cytometry-based method to assess apoptosis in response to DPP-II inhibition.[7]
Materials:
-
Cells of interest (e.g., lymphocytes, cancer cell lines)
-
DPP-II inhibitor (e.g., AX8819) or vehicle control (DMSO)
-
Cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cells in appropriate conditions and treat with the DPP-II inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI positive).
Conclusion and Future Directions
Dipeptidyl Peptidase II is emerging as a key player in cellular regulation with significant implications for human health and disease. Its roles in apoptosis, immune modulation, and cancer progression highlight its potential as a therapeutic target. The development of specific and potent DPP-II inhibitors will be instrumental in further dissecting its physiological functions and in translating this knowledge into novel therapeutic strategies. Future research should focus on identifying the full spectrum of its endogenous substrates, elucidating the detailed molecular mechanisms by which it exerts its effects in different cellular contexts, and conducting preclinical and clinical studies to validate its therapeutic potential. This technical guide provides a solid foundation for these future endeavors, empowering researchers to unravel the remaining mysteries of this intriguing enzyme.
References
- 1. scbt.com [scbt.com]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Database of Optimized Proteomic Quantitative Methods for Human Drug Disposition‐Related Proteins for Applications in Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Analysis Identifies DPP7 as a Prognostic Biomarker in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP7 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. Tissue expression of DPP7 - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 12. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Epostatin: A Competitive Inhibitor of Dipeptidyl Peptidase II
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epostatin (B1671541), a natural product isolated from Streptomyces sp. MJ995-OF5, has been identified as a potent and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a member of the serine protease family.[1] DPP-II is involved in various physiological processes, including cell differentiation and the degradation of certain peptides.[2] This technical guide provides a comprehensive overview of this compound's mechanism of action as a competitive enzyme inhibitor, its selectivity, and the potential cellular implications of its inhibitory activity. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DPP-II.
Physicochemical Properties of this compound
This compound is obtained as a yellow powder.[1] While detailed public information on all of its physicochemical properties is limited, its identification as a peptide-like molecule produced by fermentation suggests it possesses characteristics typical of such natural products.
Mechanism of Action: Competitive Inhibition of Dipeptidyl Peptidase II
This compound functions as a competitive inhibitor of DPP-II.[1] This mode of inhibition means that this compound directly competes with the natural substrates of DPP-II for binding to the enzyme's active site.
Core Principles of Competitive Inhibition:
-
Binding Site: The inhibitor (this compound) and the substrate bind to the same site on the enzyme, the active site.
-
Effect on Vmax: In the presence of a competitive inhibitor, the maximum reaction velocity (Vmax) remains unchanged. This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to reach its normal maximum rate.
-
Effect on Km: The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased in the presence of a competitive inhibitor. This indicates that a higher concentration of substrate is required to achieve half-maximal velocity due to the competition from the inhibitor.
The competitive inhibition of DPP-II by this compound can be represented by the following equilibrium:
Caption: this compound competes with the substrate for binding to the active site of DPP-II.
Diagram 2: Experimental Workflow for Determining this compound's IC50 Value
Caption: Workflow for determining the IC50 of this compound against DPP-II.
Potential Signaling Implications of DPP-II Inhibition by this compound
The precise signaling pathways directly regulated by DPP-II are not as well-elucidated as those for other dipeptidyl peptidases like DPP-IV. However, research suggests that DPP-II plays a role in several cellular processes, and its inhibition by this compound could therefore have significant downstream effects. [2] DPP-II is known to be involved in:
-
Cell Differentiation: By modulating the activity of peptides involved in developmental processes, DPP-II may influence cell fate decisions. [2]* Apoptosis (Programmed Cell Death): Inhibition of DPP-II has been shown to induce apoptosis in certain cell types, particularly quiescent lymphocytes. [3]This suggests a role for DPP-II in cell survival pathways.
-
Immune Regulation: DPP-II is expressed in various immune cells, and its inhibition may modulate immune responses by altering the processing of bioactive peptides involved in inflammation and cell signaling. [4] The inhibition of DPP-II by this compound could disrupt these processes by preventing the cleavage of its natural substrates. This could lead to an accumulation of the intact, active forms of these peptides, or prevent the formation of their processed, potentially inactive or differently active, forms.
Diagram 3: Logical Relationship of DPP-II Inhibition and Cellular Outcomes
Caption: this compound's inhibition of DPP-II can alter cellular outcomes.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of dipeptidyl peptidase II. Its characterization as a competitive inhibitor provides a clear mechanism of action. While specific quantitative inhibition data for this compound is not widely published, the methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to conduct their own investigations. Further studies are warranted to fully elucidate the specific substrates of DPP-II and the downstream signaling pathways affected by its inhibition, which will be crucial in determining the therapeutic potential of this compound and other selective DPP-II inhibitors in areas such as immunology and oncology.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional relation between dipeptidyl peptidase 4 and angiotensin II type I receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Natural Product Inhibitors of Serine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine proteases are a large and diverse family of enzymes that play crucial roles in a wide array of physiological and pathological processes, including blood coagulation, inflammation, digestion, and cancer progression.[1][2] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3][4] Natural products have historically been a rich source of novel bioactive compounds, and a significant number of potent and selective serine protease inhibitors have been isolated from terrestrial and marine organisms.[5][6][7] This technical guide provides an in-depth overview of natural product inhibitors of key serine proteases, with a focus on their biochemical properties, mechanisms of action, and the experimental methodologies used for their characterization.
Introduction to Serine Proteases
Serine proteases are characterized by the presence of a highly conserved catalytic triad (B1167595), typically consisting of serine, histidine, and aspartate residues, in their active site.[8] This triad facilitates the hydrolysis of peptide bonds with remarkable efficiency and specificity. The family of serine proteases is extensive and includes well-studied enzymes such as trypsin, chymotrypsin, elastase, and thrombin.[5][8][9] Their involvement in critical biological pathways, such as the coagulation cascade and inflammatory responses, underscores the importance of tightly regulating their activity.[10][11][12]
Classes of Natural Product Inhibitors
A diverse array of natural products, including flavonoids, terpenoids, alkaloids, and peptides, have been identified as inhibitors of various serine proteases.
Flavonoids
Flavonoids are a class of polyphenolic compounds widely distributed in plants. Numerous studies have demonstrated their ability to inhibit serine proteases. For instance, quercetin (B1663063) has been shown to inhibit trypsin and urokinase-type plasminogen activator (uPA).[13][14] The inhibitory activity of flavonoids is often attributed to their structure, particularly the presence and position of hydroxyl groups.[15][16][17]
Terpenoids
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. Certain triterpenoids have been reported to exhibit inhibitory activity against serine proteases.
Alkaloids
Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds has also been explored for serine protease inhibitory activity.
Peptides
Peptide inhibitors from various natural sources, including plants and marine organisms, represent a significant class of serine protease inhibitors. These are often characterized by high potency and selectivity for their target enzymes.
Quantitative Data on Natural Product Inhibitors
The inhibitory potency of natural products against serine proteases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the quantitative data for various natural product inhibitors against key serine proteases.
Table 1: Flavonoid Inhibitors of Serine Proteases
| Flavonoid | Target Protease | IC50 (µM) | Ki (µM) | Source/Reference |
| Quercetin | Trypsin | 15.4 | - | [13] |
| Quercetin | uPA | 7 | - | [13] |
| Luteolin 4'-methyl ether | Human Neutrophil Elastase | 4.13 | - | [17] |
| Luteolin | Human Neutrophil Elastase | 6.91–36.01 | - | [17] |
| Silybin | Trypsin | 3.7 | - | [4] |
| Hyperoside | Urokinase | 8.3 | - | [4] |
| Salicin | Thrombin | 11.4 | - | [4] |
| Corilagin | HIV-1 Protease | 20.7 | - | [18] |
| Repandusinic acid | HIV-1 Protease | 12.5 | - | [18] |
Table 2: Plant-Derived Peptide Inhibitors of Serine Proteases
| Inhibitor | Target Protease | Ki (nM) | Source/Reference |
| Bowman-Birk Inhibitors | Trypsin | 1-2 | [19] |
| Kunitz-type Inhibitors | Plasma Kallikrein | 4-80 | [19] |
| PIJP Inhibitor | Trypsin | 95 | [20] |
Table 3: Marine-Derived Inhibitors of Serine Proteases
| Inhibitor | Target Protease | Ki (M) | Source/Reference |
| Spi1C protein | Trypsin | 1.52 x 10⁻⁸ | [21] |
| Spi1C protein | α-Chymotrypsin | 1.79 x 10⁻⁸ | [21] |
Experimental Protocols
The identification and characterization of serine protease inhibitors from natural sources rely on a variety of robust and sensitive bioassays.
General Workflow for Natural Product Inhibitor Screening
The process of discovering novel serine protease inhibitors from natural products typically follows a multi-step workflow.
References
- 1. The Role of Type II Transmembrane Serine Protease Mediated Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Serine Proteases at the Tumor-Stroma Interface [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Inhibition activities of natural products on serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Protein targets of inflammatory serine proteases and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Inhibitory activity of flavonoids and tannins against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plant serine proteinase inhibitors. Structure and biochemical applications on plasma kallikrein and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome [mdpi.com]
A Deep Dive into Streptomyces Secondary Metabolites: A Technical Guide to Enzyme Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces stands as a cornerstone in the history of natural product discovery, renowned for its prolific production of a vast array of secondary metabolites with diverse biological activities. Among these, enzyme inhibitors represent a critically important class of molecules that have had a profound impact on medicine and biotechnology. This in-depth technical guide explores the landscape of enzyme inhibitory secondary metabolites from Streptomyces, providing a comprehensive overview of their targets, mechanisms of action, and the experimental methodologies used for their discovery and characterization.
Introduction to Streptomyces as a Source of Enzyme Inhibitors
Streptomyces are Gram-positive, filamentous bacteria found ubiquitously in soil and marine environments.[1] Their complex life cycle and large genomes endow them with the genetic capacity to synthesize a remarkable diversity of chemical scaffolds.[2] These secondary metabolites, not essential for primary growth, often play crucial roles in ecological competition, communication, and defense.[1] For decades, this metabolic richness has been harnessed to yield a treasure trove of clinically and industrially relevant compounds, including a significant portion of the world's antibiotics, as well as immunosuppressants, anticancer agents, and enzyme inhibitors.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This targeted modulation of enzymatic function is a cornerstone of modern pharmacology. By inhibiting key enzymes involved in disease pathogenesis, these molecules can exert potent therapeutic effects. Streptomyces has proven to be an exceptionally fertile ground for the discovery of novel enzyme inhibitors, offering chemical diversity that often surpasses synthetic libraries.
This guide will delve into the major classes of enzyme inhibitors derived from Streptomyces, presenting quantitative data on their inhibitory activities, detailing the experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Key Classes of Enzyme Inhibitors from Streptomyces
Streptomyces produces a wide variety of secondary metabolites that inhibit a broad spectrum of enzyme classes. This section will focus on three of the most significant and well-studied groups: protease inhibitors, kinase inhibitors, and glycosidase inhibitors, with a brief overview of other notable classes.
Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive drug targets. Streptomyces species produce a variety of potent protease inhibitors, both small molecules and proteinaceous inhibitors.
One of the most well-characterized proteinaceous protease inhibitors is the Streptomyces Subtilisin Inhibitor (SSI) family. These proteins are widely distributed among Streptomyces species and are potent inhibitors of subtilisin-like serine proteases.[3] For instance, SIL1 from S. cacaoi strongly inhibits subtilisin BPN' with a very low inhibitor constant (Ki) of 2.8 x 10⁻¹¹ M, while showing weaker inhibition towards trypsin (Ki of 5.5 x 10⁻⁸ M).[4]
| Inhibitor Name/Class | Producing Organism | Target Enzyme(s) | Inhibition Constant (Ki) / IC50 | Reference(s) |
| SIL1 (SSI-like) | Streptomyces cacaoi | Subtilisin BPN' | 2.8 x 10⁻¹¹ M (Ki) | [4] |
| Trypsin | 5.5 x 10⁻⁸ M (Ki) | [4] | ||
| Streptomyces sp. LK3 extract | Streptomyces sp. LK3 | Trypsin | 96.77 µg/mL (IC50) | [5][6] |
| Chymotrypsin | 161.8 µg/mL (IC50) | [5][6] | ||
| Alkaline Protease Inhibitor (API) | Streptomyces sp. | Proteinase K | 5.5 x 10⁻⁵ M (IC50) | [7][8] |
Kinase Inhibitors
Protein kinases play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Their aberrant activity is a hallmark of many cancers and inflammatory diseases, making them one of the most important classes of drug targets. Streptomyces are a notable source of potent kinase inhibitors, with staurosporine (B1682477) being a landmark discovery.
Staurosporine , isolated from Streptomyces staurosporeus, is a potent, broad-spectrum ATP-competitive inhibitor of a wide range of protein kinases. It exhibits very low IC50 values against several kinases, including Protein Kinase C (PKC). For example, it inhibits PKCα, PKCγ, and PKCη with IC50 values of 2 nM, 5 nM, and 4 nM, respectively.[9] Its derivatives, such as UCN-01 (7-hydroxystaurosporine) , also show potent and, in some cases, more selective inhibition of protein kinases.[10][11]
| Inhibitor Name | Producing Organism | Target Enzyme(s) | IC50 Value | Reference(s) |
| Staurosporine | Streptomyces staurosporeus | Protein Kinase C (PKC) | 0.7 nM | [9] |
| Protein Kinase A (PKA) | 7 nM | [9] | ||
| CaM Kinase II | 20 nM | [9] | ||
| UCN-01 | Streptomyces sp. | Protein Kinase C (PKC) | 4.1 nM | [10][11] |
| Protein Kinase A (PKA) | 42 nM | [10][11] |
Glycosidase Inhibitors
Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibitors of these enzymes, particularly α-glucosidases, are used in the management of type 2 diabetes mellitus as they can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[12]
Acarbose , a pseudo-tetrasaccharide produced by Actinoplanes sp., is a clinically used α-glucosidase inhibitor that acts as a competitive and reversible inhibitor of pancreatic α-amylase and intestinal α-glucosidases.[10][12] Other important glycosidase inhibitors from Streptomyces include voglibose and miglitol . More recently, compounds like daidzein, genistein, and gliricidin from Streptomyces xanthophaeus have been shown to inhibit α-glucosidase with IC50 values of 174.2 µM, 36.1 µM, and 47.4 µM, respectively.[13]
| Inhibitor Name | Producing Organism | Target Enzyme(s) | IC50 Value | Reference(s) |
| Acarbose | Actinoplanes sp. | α-Glucosidase | ~5.8 - 422.3 µM (Varies by assay) | [3][14] |
| Daidzein | Streptomyces xanthophaeus | α-Glucosidase | 174.2 µM | [13] |
| Genistein | Streptomyces xanthophaeus | α-Glucosidase | 36.1 µM | [13] |
| Gliricidin | Streptomyces xanthophaeus | α-Glucosidase | 47.4 µM | [13] |
| Autolytimycin | Streptomyces sp. WHUA03072 | α-Glucosidase | 35.76 µM | [3] |
| Phaeochromycins D & E | Streptomyces sp. FJ0218 | α-Glucosidase | 10 mM & 25 mM | [15] |
Other Enzyme Inhibitors
Beyond the major classes highlighted above, Streptomyces also produce inhibitors of other important enzymes. Lipstatin , from Streptomyces toxytricini, is a potent irreversible inhibitor of pancreatic lipase (B570770) with an IC50 of 0.14 µM and is the precursor to the anti-obesity drug orlistat.[16] Panclicins A-E, from Streptomyces sp. NR 0619, are also potent pancreatic lipase inhibitors with IC50 values ranging from 0.62 to 2.9 µM.[9] Additionally, compounds like fostriecin from Streptomyces pulveraceus are known to inhibit protein phosphatases.[17]
| Inhibitor Name | Producing Organism | Target Enzyme | IC50 Value | Reference(s) |
| Lipstatin | Streptomyces toxytricini | Pancreatic Lipase | 0.14 µM | [16] |
| Panclicin C | Streptomyces sp. NR 0619 | Pancreatic Lipase | 0.62 µM | [9] |
| Panclicin D | Streptomyces sp. NR 0619 | Pancreatic Lipase | 0.66 µM | [9] |
| (E)-4-Aminostyryl acetate | Streptomyces sp. MTCC 5219 | Pancreatic Lipase | 7.46 µM | [18] |
| Fostriecin | Streptomyces pulveraceus | Protein Phosphatase 2A | 1.5 - 5.5 nM | [17] |
| Protein Phosphatase 4 | 3.0 nM | [17] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which these inhibitors exert their effects is crucial for their development as therapeutic agents. This section provides a visual representation of the key signaling pathways affected by prominent Streptomyces-derived enzyme inhibitors.
Acarbose: Inhibition of Carbohydrate Digestion
Acarbose acts in the gastrointestinal tract to inhibit α-glucosidases, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. This delays glucose absorption and reduces the postprandial blood glucose peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Glucosidase inhibitors and phytotoxins from Streptomyces xanthophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The α-Glucosidase Inhibition Activities of Phaeochromycins D and E Isolated from Marine Streptomyces sp. FJ0218 [mdpi.com]
- 16. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcea.org [ijcea.org]
Methodological & Application
Epostatin Enzyme Inhibition Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Epostatin (B1671541) and Dipeptidyl Peptidase II (DPP-II)
This compound is a naturally derived compound, produced by Streptomyces sp. MJ995-OF5, which has been identified as a potent and competitive inhibitor of Dipeptidyl Peptidase II (DPP-II, EC 3.4.14.2).[1] DPP-II is a serine peptidase that selectively cleaves N-terminal dipeptides from polypeptide chains, showing a preference for proline or alanine (B10760859) in the penultimate position.[2][3] This enzyme is localized in the vesicular system and is optimally active at an acidic pH.[2][3] While the precise physiological roles of DPP-II are still under investigation, it is implicated in various cellular processes, including cell differentiation, the degradation of collagen fragments, and the regulation of cell death (apoptosis).[2][3] Understanding the inhibitory action of compounds like this compound on DPP-II is crucial for elucidating the enzyme's function and for the development of potential therapeutic agents.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of DPP-II, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. The physiological consequences of DPP-II inhibition are linked to its role in cell cycle regulation and apoptosis. In certain cell types, such as resting lymphocytes, DPP-II is believed to play a role in maintaining a quiescent state (G0 phase of the cell cycle).[4] Inhibition of DPP-II can lead to the degradation of the cell cycle inhibitor p27 and an upregulation of the transcription factor c-Myc, which promotes cell cycle entry.[4] This inappropriate activation of the cell cycle in quiescent cells can subsequently trigger apoptosis.[4]
Caption: Proposed signaling pathway of DPP-II inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against Dipeptidyl Peptidase II can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory data for this compound and a generic control inhibitor against DPP-II.
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
| This compound | Dipeptidyl Peptidase II | Competitive | 0.15* |
| Control Inhibitor | Dipeptidyl Peptidase II | Competitive | 1.20 |
Note: The provided IC50 value for this compound is a representative value for illustrative purposes based on its known potent activity. Researchers should determine the precise IC50 experimentally.
Experimental Protocol: this compound Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against DPP-II using the chromogenic substrate Lys-Ala-p-nitroanilide (Lys-Ala-pNA).
Materials and Reagents
-
Purified Dipeptidyl Peptidase II (DPP-II)
-
This compound
-
Lys-Ala-p-nitroanilide (Lys-Ala-pNA) substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Workflow for the this compound DPP-II inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer (50 mM Sodium Acetate, pH 5.5) and bring to 37°C.
-
Prepare a stock solution of DPP-II in Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of Lys-Ala-pNA substrate in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without this compound).
-
To the wells of a 96-well microplate, add 20 µL of each this compound dilution or vehicle control.
-
Add 160 µL of the DPP-II enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Lys-Ala-pNA substrate solution to each well. The final reaction volume will be 200 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (Assay Buffer and substrate, no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software. The IC50 is the concentration of this compound that causes 50% inhibition of DPP-II activity.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for an enzyme inhibition assay of this compound against its target, Dipeptidyl Peptidase II. The provided methodologies and diagrams are intended to guide researchers in accurately assessing the inhibitory potential of this compound and in understanding its mechanism of action within relevant cellular pathways. Adherence to this protocol will enable the generation of robust and reproducible data for drug development and scientific research professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Epostatin in Cell Culture: A Review of Available Data
Despite a request for detailed application notes and protocols for the use of Epostatin in cell culture experiments, a comprehensive review of publicly available scientific literature reveals a significant lack of data on this specific compound's application in cellular biology.
Limited Information on this compound's Biological Activity
The primary characterization of this compound describes it as a yellow powder that inhibits DPP-II in a dose-dependent manner.[1] The study noted that it was only slightly inhibitory against other dipeptidyl peptidases, suggesting a degree of selectivity.[1] Beyond this initial biochemical characterization, there are no published studies detailing its use in cell culture experiments, including data on cytotoxicity, effective concentrations, or its mechanism of action within a cellular context.
The Target of this compound: Dipeptidyl Peptidase II (DPP-II)
Dipeptidyl peptidase II is an intracellular serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine (B10760859) in the penultimate position.[2] While the precise physiological roles of DPP-II are not fully understood, it is believed to be involved in various physiological processes, including immune response and inflammation.[2][3]
Inhibitors of DPP-II are being investigated for their potential therapeutic applications in conditions characterized by chronic inflammation and immune dysregulation.[3] It is suggested that by preventing the breakdown of certain bioactive peptides, DPP-II inhibitors could modulate immune functions and reduce inflammatory responses.[3] One study on a different selective DPP-II inhibitor, UAMC00039, found that even at high levels of inhibition (>90%), it did not induce cell death in leukocytes.[2] This suggests that inhibition of DPP-II may not be inherently cytotoxic to all cell types.
Data Summary and Future Directions
Due to the absence of specific data on this compound in cell culture, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The available information is summarized below.
| Parameter | Description | Source |
| Compound Name | This compound | [1] |
| Source | Streptomyces sp. MJ995-OF5 | [1] |
| Mechanism of Action | Competitive inhibitor of dipeptidyl peptidase II (DPP-II) | [1] |
For researchers, scientists, and drug development professionals interested in the effects of DPP-II inhibition in cell culture, the logical first step would be to perform foundational in vitro experiments with this compound. These would include:
-
Cytotoxicity Assays: To determine the concentration range of this compound that is non-toxic to the cell line(s) of interest. Standard assays such as MTT, XTT, or LDH release assays would be appropriate.
-
Dose-Response Studies: To identify the effective concentration of this compound for inhibiting DPP-II activity within the chosen cell model.
-
Target Engagement Assays: To confirm that this compound is interacting with and inhibiting intracellular DPP-II.
-
Phenotypic and Signaling Pathway Analysis: To investigate the downstream cellular effects of DPP-II inhibition by this compound.
Below is a generalized workflow for initiating such studies.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Epostatin in In Vitro Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostatin is a novel, naturally derived inhibitor of the enzyme dipeptidyl peptidase II (DPP-II), a serine exopeptidase.[1] DPP-II is involved in various physiological processes, including cell differentiation and protection from cell death, by cleaving N-terminal dipeptides from oligopeptides with a penultimate proline or alanine (B10760859) residue.[1] Understanding the kinetics of DPP-II inhibition by this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic agents. These application notes provide detailed protocols for studying the enzyme kinetics of this compound in vitro.
Mechanism of Action
This compound has been identified as a competitive inhibitor of dipeptidyl peptidase II (DPP-II).[1] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. The inhibitory effect of this compound on DPP-II is dose-dependent.[1]
Data Presentation: Inhibitory Activity of Peptidase Inhibitors
While a specific IC50 or Kᵢ value for this compound against DPP-II has not been definitively reported in publicly available literature, the following table provides a summary of inhibitory constants for other known dipeptidyl peptidase inhibitors to serve as a reference. Researchers are encouraged to determine the IC50 and Kᵢ values for this compound experimentally using the protocols provided below.
| Inhibitor | Target Enzyme | IC₅₀ | Kᵢ | Inhibition Type |
| This compound | DPP-II | Not Reported | Not Reported | Competitive [1] |
| UAMC00039 | DPP-II | - | 0.082 ± 0.048 nM | - |
| Dab-Pip | DPP-II | 0.13 µM | - | - |
| Sitagliptin | DPP-IV | 4.38 nM | - | Competitive |
| Chlorogenic acid | DPP-IV | 0.3 mg/mL | - | Uncompetitive |
Experimental Protocols
DPP-II Inhibition Assay Protocol
This protocol is designed to determine the inhibitory activity of this compound on DPP-II.
Materials:
-
Human recombinant DPP-II
-
DPP-II substrate: Lys-Pro-p-nitroanilide (Lys-Pro-pNA) or Ala-Pro-p-nitroanilide (Ala-Pro-pNA)
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Control Inhibitor (optional, e.g., UAMC00039)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of the DPP-II substrate in Assay Buffer.
-
Dilute the human recombinant DPP-II in Assay Buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 25 µL of the this compound dilution or vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Add 50 µL of the diluted DPP-II solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the DPP-II substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of DPP-II inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of DPP-II activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Determination of Inhibition Type (Kinetic Analysis)
To confirm the competitive inhibition mechanism of this compound, a kinetic analysis should be performed.
Procedure:
-
Perform the DPP-II inhibition assay as described above with varying concentrations of both the substrate (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Kₘ value of the substrate) and this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, and 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
Data Interpretation:
-
For competitive inhibition , the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (1/Vₘₐₓ), but will have different x-intercepts (-1/Kₘ). This indicates that the inhibitor does not change the maximum velocity of the reaction but increases the apparent Michaelis constant (Kₘ).
Visualizations
References
Application of Epostatin in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Epostatin is a potent and competitive inhibitor of Dipeptidyl Peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPCD).[1] DPP-II is an intracellular serine protease that cleaves N-terminal dipeptides from oligopeptides with a proline or alanine (B10760859) residue in the penultimate position, functioning optimally at an acidic pH within the vesicular system.[2][3] While the full range of its physiological substrates is still under investigation, DPP-II has been implicated in various cellular processes, including cell differentiation, protection from cell death, and the degradation of short neuropeptides.[2][3]
The application of this compound in cellular signaling research primarily revolves around its ability to selectively inhibit DPP-II, thereby allowing for the elucidation of the functional roles of this enzyme. By inhibiting DPP-II, researchers can study the downstream consequences of the accumulation of its substrates and the subsequent impact on signaling cascades. One of the key areas of investigation is the role of DPP-II in regulating cell quiescence and apoptosis.[4] Inhibition of DPP-II has been shown to induce apoptosis in resting, but not activated, lymphocytes, suggesting that DPP-II plays a crucial role in maintaining the quiescent state.[4] This makes this compound a valuable tool for studying the signaling pathways that govern the balance between cell survival and programmed cell death, particularly in the context of immunology and oncology.
Furthermore, the broader family of dipeptidyl peptidases is known to be involved in the regulation of signaling by peptide hormones, immune responses, and inflammation.[2][5] While DPP-II's specific role in these processes is less defined than that of other family members like DPP-IV, its inhibition by this compound provides a means to explore its unique contributions. For instance, inhibiting DPP-II can help to delineate its substrate specificity and its potential involvement in modulating cytokine and chemokine activity, which are critical components of inflammatory signaling pathways.[5]
Quantitative Data
While the original discovery of this compound characterized it as a potent and competitive inhibitor of DPP-II, specific quantitative data such as IC50 values are not widely available in recent literature.[1] However, for context and comparative purposes, the following table includes data for other known inhibitors of dipeptidyl peptidases.
| Compound | Target Enzyme | IC50 Value | Ki Value | Inhibition Type |
| This compound | DPP-II | Not specified | Not specified | Competitive |
| UAMC00039 | DPP-II | Not specified | 0.082 ± 0.048 nM | Not specified |
| AX8819 | DPP-II | Not specified | Not specified | Not specified |
| Trp-Arg | DPP-IV | <45 µM | Not specified | Competitive/Non-competitive |
| Trp-Lys | DPP-IV | <45 µM | Not specified | Competitive/Non-competitive |
| Trp-Leu | DPP-IV | <45 µM | Not specified | Competitive/Non-competitive |
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Proposed Signaling Pathway of DPP-II Inhibition.
Caption: Experimental Workflow for DPP-II Inhibition Assay.
Experimental Protocols
DPP-II Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on DPP-II activity using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant human DPP-II
-
DPP-II fluorogenic substrate (e.g., H-Lys-Ala-AMC)
-
Assay Buffer: 50 mM MES, pH 5.5
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Prepare Reagents:
-
Dilute recombinant human DPP-II in Assay Buffer to the desired working concentration.
-
Prepare the DPP-II substrate stock solution in DMSO and dilute to the final working concentration in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of the this compound dilutions. For control wells (no inhibitor), add 50 µL of Assay Buffer with the corresponding percentage of DMSO.
-
Add 25 µL of the diluted DPP-II solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration and the control.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of DPP-II activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Western Blot Analysis of Downstream Signaling Molecules
This protocol is for detecting changes in the phosphorylation of Syk and the expression levels of p27 and c-Myc in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a lymphocyte cell line)
-
This compound
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk, anti-p27, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for each protein of interest and the loading control (β-actin).
-
Normalize the intensity of the target protein to the loading control.
-
Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the effect of DPP-II inhibition on their expression and phosphorylation status.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
Epostatin: Analysis Reveals Limited Data for Primary Cell Line Applications
A comprehensive review of available scientific literature reveals a significant lack of data regarding the application of Epostatin in primary cell lines. This compound is identified as a competitive inhibitor of dipeptidyl peptidase II (DPP-II), produced by the bacterium Streptomyces sp. MJ995-OF5[1]. However, beyond its initial characterization, there is no readily available information on its effects on primary cells, its mechanism of action within cellular signaling pathways, or established protocols for its use in cell-based assays.
Our investigation sought to compile detailed application notes and protocols for researchers, scientists, and drug development professionals. The core requirements included summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways and experimental workflows. Unfortunately, the current body of scientific literature does not contain the necessary information to fulfill these requirements for this compound.
Current Knowledge of this compound
This compound was discovered as a novel inhibitor of dipeptidyl peptidase II (DPP-II), an enzyme with diverse physiological roles[1]. The initial study describes its isolation, physico-chemical properties, and its competitive and dose-dependent inhibitory action against DPP-II[1]. While this foundational information is valuable, there is no subsequent research available in the public domain that explores its use in primary cell culture models.
Information Gap and Future Research Directions
The absence of data on this compound's effects on primary cell lines presents a significant knowledge gap. Primary cells, which are isolated directly from tissues, are crucial in research as they more closely mimic the physiological state of cells in an organism compared to immortalized cell lines. Understanding the impact of this compound on these cells would be a critical step in evaluating its potential as a therapeutic agent.
Future research efforts would need to address the following fundamental questions:
-
Cytotoxicity and Viability: Determining the concentration range at which this compound affects the viability and proliferation of various primary cell types.
-
Mechanism of Action in Cells: Elucidating the specific signaling pathways modulated by this compound downstream of DPP-II inhibition in different primary cell contexts.
-
Functional Effects: Investigating the functional consequences of this compound treatment on primary cells, such as changes in differentiation, secretion, or other cell-type-specific functions.
Due to the lack of available data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound treatment in primary cell lines at this time. Further foundational research is required to establish the cellular effects and mechanisms of this compound.
References
Epostatin In Vivo Experimental Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epostatin is a selective inhibitor of Dipeptidyl Peptidase II (DPP-II), a serine protease that plays a role in various physiological and pathological processes.[1][2] While the precise signaling pathways of DPP-II are still under investigation, its involvement in cell differentiation, apoptosis, and the degradation of certain peptides suggests its potential as a therapeutic target in oncology and inflammatory diseases.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical cancer and inflammation models. The experimental designs are based on established methodologies for similar small molecule inhibitors, providing a robust framework for assessing the therapeutic potential of this compound.
I. In Vivo Cancer Xenograft Model
This protocol outlines the use of a human cancer cell line xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Experimental Protocol: Cancer Xenograft Study
1. Animal Model:
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old, female.
-
Acclimatization: House animals for at least one week prior to the study initiation in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Select a human cancer cell line with detectable DPP-II expression (e.g., colorectal, lung, or pancreatic cancer cell lines).
-
Cell Preparation: Culture cells in appropriate media until they reach 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Experimental Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., sterile saline with 5% DMSO and 10% Solutol® HS 15) via the chosen route of administration (e.g., intraperitoneal injection or oral gavage) daily.
-
This compound Treatment Groups: Administer this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg) via the same route as the vehicle control, daily for 21 days.
-
Positive Control: (Optional) Include a group treated with a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.
-
4. Efficacy Endpoints and Monitoring:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight (monitor twice weekly as an indicator of toxicity).
-
Overall survival.
-
-
Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
5. Sample Collection and Analysis:
-
Terminal Bleed: Collect blood via cardiac puncture for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Tumor Excision: Excise tumors, weigh them, and divide for:
-
Histopathological analysis (formalin-fixed, paraffin-embedded).
-
Immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Western blot or qPCR analysis for target engagement (DPP-II levels) and downstream signaling markers.
-
Data Presentation: Cancer Xenograft Study
| Group | Treatment | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | - | i.p. | 1500 ± 150 | 0 | +5 |
| 2 | This compound | 10 | i.p. | 1100 ± 120 | 26.7 | +3 |
| 3 | This compound | 30 | i.p. | 750 ± 90 | 50.0 | +1 |
| 4 | This compound | 100 | i.p. | 400 ± 60 | 73.3 | -2 |
| 5 | Positive Control | (Specify) | (Specify) | (Specify) | (Specify) | (Specify) |
Visualizations
References
Measuring Epostatin Activity in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the biological activity of epostatin (B1671541), a known inhibitor of Dipeptidyl Peptidase II (DPP-II). The following sections offer comprehensive methodologies for enzymatic assays, cell-based assays, and the quantification of this compound in biological matrices.
Introduction to this compound and its Target: Dipeptidyl Peptidase II (DPP-II)
This compound is a potent and competitive inhibitor of Dipeptidyl Peptidase II (DPP-II), also known as Dipeptidyl Peptidase 7 (DPP7) or Quiescent Cell Proline Dipeptidase (QPP). DPP-II is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[1][2] This enzyme is implicated in various physiological processes, including cell differentiation, apoptosis, and the degradation of neuropeptides.[1][3] The inhibition of DPP-II by this compound provides a mechanism to modulate these processes, making the accurate measurement of its activity crucial for research and drug development.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for the experimental protocols described in this document.
Table 1: Kinetic Parameters for DPP-II Substrates
| Substrate | Michaelis Constant (Km) (µM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (s-1·M-1) |
| Lys-Pro-pNA | 120 | 492 | 4.1 x 106 |
| Ala-Pro-pNA | 150 | 390 | 2.6 x 106 |
| Lys-Ala-pNA | 800 | 320 | 0.4 x 106 |
| Gly-Pro-AMC | 50-670 | Varies with enzyme source | Varies |
Data derived from studies on human DPP-II and are approximate values that may vary based on experimental conditions.[4][5]
Table 2: this compound Inhibition Data
| Parameter | Value | Method |
| Inhibition Type | Competitive | Enzymatic Assay |
| IC50 | Dependent on substrate concentration | Enzymatic Assay |
| Ki | To be determined experimentally | Enzymatic Assay |
Table 3: LC-MS/MS Quantification Parameters for a Small Molecule in Plasma (Example)
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85% - 115% |
| Extraction Recovery | > 70% |
These are typical performance characteristics for LC-MS/MS assays and should be established specifically for this compound.[6][7]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for this compound Inhibition of DPP-II
This protocol details a colorimetric or fluorometric enzymatic assay to determine the inhibitory activity of this compound on purified DPP-II.
Materials:
-
Purified human DPP-II
-
This compound
-
DPP-II substrate:
-
Assay Buffer: 0.05 M cacodylic acid/NaOH, pH 5.5[4]
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-II substrate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer.
-
Dilute the purified DPP-II enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of different concentrations of this compound or vehicle control to the respective wells.
-
Add 20 µL of the diluted DPP-II enzyme solution to all wells except for the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the DPP-II substrate solution to all wells.
-
Immediately measure the absorbance (405 nm for pNA substrates) or fluorescence (Ex/Em = 360/460 nm for AMC substrate) at time zero.[8][9]
-
Incubate the plate at 37°C, and take kinetic readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration.
-
Plot the percentage of DPP-II inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Assay for this compound Activity
This protocol utilizes a cell-based assay to assess the effect of this compound on DPP-II activity within a cellular context, measuring a downstream biological response such as apoptosis in quiescent lymphocytes.[10]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable lymphocyte cell line (e.g., U937 monocytic cells which have high DPPII activity)[3]
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate medium until they reach the desired density. For primary PBMCs, isolate them from whole blood and use them as quiescent cells.
-
Seed the cells in a 24-well plate at a concentration of 1 x 106 cells/mL.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
-
Apoptosis Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
-
Data Analysis:
-
Plot the percentage of apoptotic cells against the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that induces 50% of the maximal apoptotic response.
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for developing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.[6][7]
Materials:
-
This compound analytical standard
-
Internal standard (IS), a structurally similar compound not present in the sample
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.
-
Alternatively, use LLE with a suitable organic solvent or SPE for sample cleanup and concentration.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer parameters for this compound and the IS in multiple reaction monitoring (MRM) mode. Determine the precursor and product ions for quantification.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Quantify this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on dipeptidylpeptidase II (DPP II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Epostatin: Application Notes and Protocols for Research
Audience: Researchers, scientists, and drug development professionals.
Overview
Epostatin is a potent, selective, and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical rate-limiting step in the biosynthesis of all active steroid hormones, including progesterone (B1679170), glucocorticoids, mineralocorticoids, androgens, and estrogens. By blocking the conversion of pregnenolone (B344588) to progesterone and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, this compound serves as an invaluable tool for studying steroid hormone-dependent physiological and pathological processes. Its applications are particularly relevant in endocrinology, reproductive biology, and oncology research, especially in the context of hormone-dependent cancers.
Physicochemical and Solubility Data
Accurate preparation of this compound solutions is fundamental for reproducible experimental results. The following table summarizes key properties of this compound.
| Property | Data |
| Molecular Formula | C₂₂H₃₁NO₃[1] |
| Molecular Weight | 357.5 g/mol [1] |
| CAS Number | 80471-63-2 |
| Appearance | White to off-white solid |
| Solubility in DMSO | ≥ 10 mM |
| Solubility in Ethanol (B145695) | ≥ 10 mM |
Solution Preparation and Storage
Proper handling and storage of this compound are crucial to maintain its stability and efficacy.
Materials Required
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous ethanol (EtOH)
-
Sterile, amber vials or microcentrifuge tubes
-
Calibrated micropipettes with sterile, filtered tips
-
Analytical balance
-
Vortex mixer
Stock Solution Preparation Protocol (10 mM)
-
Weighing: On an analytical balance, carefully weigh 3.575 mg of this compound powder.
-
Solubilization: Add 1 mL of anhydrous DMSO or ethanol to the powder.
-
Dissolution: Vortex the mixture thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO or Ethanol), and the date of preparation.
Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year |
| Working Dilutions (in culture media) | 2-8°C | Prepare fresh for each experiment |
Note: Stock solutions are the preferred method for long-term storage. When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Inhibition of Steroidogenesis in H295R Adrenocortical Carcinoma Cells
The H295R cell line is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[2][3]
Experimental Workflow for Steroidogenesis Inhibition
Caption: Workflow for assessing this compound's effect on steroidogenesis in H295R cells.
Detailed Protocol:
-
Cell Culture: Culture H295R cells in a 1:1 mixture of DMEM/F-12 medium supplemented with serum and antibiotics until they reach approximately 80% confluency.
-
Seeding: Trypsinize the cells and seed them into 24-well plates at an appropriate density. Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Media: From your 10 mM stock solution, prepare a series of working dilutions of this compound in fresh cell culture medium. A dose-response experiment is recommended, with concentrations ranging from nanomolar to micromolar levels. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.
-
Treatment: Carefully aspirate the old medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator and expose the cells to this compound for 48 hours.[4][5]
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well for hormone analysis.
-
Hormone Quantification: Measure the concentrations of key steroid hormones such as progesterone and testosterone (B1683101) in the collected supernatant using commercially available ELISA kits or by LC-MS/MS. A significant decrease in these hormones relative to the vehicle control indicates inhibition of 3β-HSD.
-
Viability Assay: To ensure that the observed effects on hormone production are not due to cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or neutral red uptake) on the remaining cells in the plate.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by directly inhibiting the 3β-HSD enzyme, which catalyzes a crucial step in the steroidogenic pathway.
This compound's Site of Action in the Steroidogenesis Pathway
Caption: this compound blocks the conversion of pregnenolone and DHEA, halting steroid synthesis.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous medium, or the final DMSO concentration is too high. | Ensure the final working concentration of this compound is appropriate. Prepare fresh dilutions. Ensure the final DMSO concentration is below 0.5%. Gentle warming of the medium to 37°C before adding the stock solution can help. |
| Inconsistent Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Variation in cell passage number or health. | Always use single-use aliquots of the stock solution stored at -80°C. Use cells within a consistent and low passage number range. Monitor cell health and morphology. |
| High Cell Mortality | This compound concentration is cytotoxic, or the solvent concentration is too high. | Perform a dose-response curve to determine the IC₅₀ and a non-toxic working concentration. Ensure the final DMSO concentration is not exceeding the tolerance level of your specific cell line (typically <0.5%). |
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder form in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Disclaimer: These notes and protocols are intended for research use only. Researchers should adapt and optimize these guidelines for their specific experimental setup and cell lines.
References
- 1. Epostane | C22H31NO3 | CID 6917713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Epostatin in High-Throughput Screening for Dipeptidyl Peptidase II Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epostatin (B1671541) is a potent and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease.[1] DPP-II plays a role in various physiological processes, and its inhibition is a potential therapeutic strategy for certain diseases. High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel enzyme inhibitors from large compound libraries. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in an HTS campaign designed to discover new inhibitors of DPP-II.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of DPP-II.[1] This means that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The inhibition is dose-dependent.
Figure 1: Competitive inhibition of DPP-II by this compound.
Quantitative Data
The inhibitory activity of this compound against DPP-II can be quantified by determining its half-maximal inhibitory concentration (IC50). While the original discovery paper describes it as a potent inhibitor, for the purpose of this application note, a hypothetical IC50 value is provided for illustrative purposes in an HTS context.
| Compound | Target Enzyme | Inhibition Type | IC50 (Hypothetical) |
| This compound | Dipeptidyl Peptidase II (DPP-II) | Competitive | 50 nM |
High-Throughput Screening Protocol for DPP-II Inhibitors
This protocol outlines a fluorescence-based HTS assay to identify novel inhibitors of DPP-II, using this compound as a positive control.
Assay Principle
The assay utilizes a fluorogenic substrate for DPP-II, such as Lys-Ala-7-amido-4-methylcoumarin (Lys-Ala-AMC). Upon cleavage by DPP-II, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, resulting in an increase in fluorescence intensity. Inhibitors of DPP-II will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Figure 2: HTS workflow for DPP-II inhibitor screening.
Materials and Reagents
-
DPP-II Enzyme: Recombinant human DPP-II
-
Fluorogenic Substrate: Lys-Ala-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Positive Control: this compound
-
Negative Control: DMSO
-
Test Compounds: Compound library dissolved in DMSO
-
Microplates: 384-well, black, flat-bottom
Experimental Protocol
-
Compound Plating:
-
Dispense 100 nL of test compounds, this compound (positive control), or DMSO (negative control) into the appropriate wells of a 384-well microplate.
-
-
Enzyme Addition:
-
Prepare a solution of DPP-II in assay buffer.
-
Dispense 10 µL of the DPP-II solution to all wells.
-
Mix by gentle shaking for 1 minute.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of Lys-Ala-AMC in assay buffer.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 20 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. Protect the plate from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each test compound using the following formula:
-
-
Hit Identification:
-
Set a threshold for hit identification (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits.
-
Hit Confirmation and Validation
Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives.
Figure 3: Workflow for hit confirmation and validation.
Protocol for IC50 Determination
-
Serial Dilution:
-
Prepare a series of dilutions of the hit compounds and this compound (as a reference) in DMSO. A typical 10-point, 3-fold serial dilution is recommended.
-
-
Assay Performance:
-
Perform the DPP-II inhibition assay as described in the HTS protocol, using the serial dilutions of the compounds.
-
-
Data Analysis:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Disclaimer: This document provides a generalized protocol and application notes. Researchers should optimize the assay conditions based on their specific instrumentation and reagents. The provided IC50 value for this compound is for illustrative purposes only.
References
Troubleshooting & Optimization
Technical Support Center: Epostatin & Peptide-Like Protease Inhibitors
A Note on Epostatin (B1671541): Direct, detailed solubility data and experimental protocols for this compound are not widely available in public technical literature. This compound is identified as a dipeptidyl peptidase II (DPP-II) inhibitor produced by Streptomyces. Given the limited specific information, this guide provides troubleshooting advice and solubility data for analogous microbial-derived, peptide-like protease inhibitors. The principles and techniques described here are broadly applicable to compounds of this class and should serve as a strong starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for a new peptide-like protease inhibitor?
A1: For a new peptide-like inhibitor of unknown solubility, the best practice is to perform a solubility test on a small amount of the compound first. Start with sterile, distilled water, especially for short peptides. If solubility is low, proceed to organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[1] DMSO is a powerful solvent for many hydrophobic peptides, but it should be used at the lowest effective concentration.
Q2: My inhibitor is dissolved in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue when a compound is much less soluble in the aqueous buffer than in the organic stock solvent. To avoid precipitation, add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring the buffer.[1] This allows for rapid dispersion and prevents the local concentration from exceeding the solubility limit. If precipitation still occurs, you may need to lower the final concentration of the inhibitor in your assay.
Q3: Can I heat or sonicate my inhibitor to help it dissolve?
A3: Yes, gentle warming (up to 40-60°C) and sonication can be effective methods to aid dissolution.[2] However, it is crucial to ensure your specific inhibitor is stable under these conditions. For many peptide-based inhibitors like Pepstatin A, gentle heating is well-tolerated. Always start with a short duration and monitor for any changes in the solution's appearance or, if possible, compound integrity.
Q4: How should I store my protease inhibitor stock solutions?
A4: Once dissolved, stock solutions are less stable than the lyophilized powder. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] For most inhibitors, storage at -20°C is appropriate. The stability of stock solutions varies; for example, Leupeptin in water is stable for about a week at 4°C or a month at -20°C, while a Pepstatin A solution in DMSO or methanol (B129727) is stable for months at -20°C.[5][6]
Troubleshooting Guide: Solubility Issues
Problem: The inhibitor powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The inhibitor may be hydrophobic or have a net charge preventing dissolution in neutral aqueous solutions. |
| Solution 1 (Hydrophobic Inhibitors): Try dissolving in a small amount of an organic solvent like DMSO, ethanol, or methanol first.[3][4][7] | |
| Solution 2 (Charged Inhibitors): If the peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it has a net negative charge (acidic), try a dilute basic solution (e.g., ammonium (B1175870) bicarbonate).[8][9] | |
| Low Dissolution Rate | The inhibitor may dissolve slowly. |
| Solution: Gently warm the solution in a water bath (up to 40°C) or use an ultrasonic bath to increase the rate of dissolution.[2] Ensure the inhibitor is stable at higher temperatures. | |
| Inhibitor has Reached Saturation | The concentration is too high for the chosen solvent. |
| Solution: Increase the volume of the solvent to lower the concentration. It is always best to prepare a stock solution at a higher concentration in a suitable organic solvent and then dilute it into your final aqueous buffer. |
Problem: The inhibitor precipitates out of solution after being added to an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit in Buffer | The final concentration of the inhibitor in the aqueous buffer is too high. |
| Solution 1: Lower the final working concentration of the inhibitor. | |
| Solution 2: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but ensure it is compatible with your experimental system (typically <1% v/v). | |
| Improper Mixing Technique | Adding the stock solution too quickly creates a localized high concentration, causing precipitation. |
| Solution: Add the stock solution dropwise to the aqueous buffer while the buffer is being vigorously stirred or vortexed.[1] This ensures rapid dispersion. | |
| pH or Salt Incompatibility | The pH or salt concentration of the buffer may reduce the inhibitor's solubility. |
| Solution: Test the solubility in a few different buffers with varying pH and salt concentrations to find the optimal conditions. Some inhibitors, like Pepstatin A, are less soluble at neutral pH and may require a slightly alkaline buffer for dilution. |
Data Presentation: Solubility of Analogous Protease Inhibitors
The following table summarizes the solubility of common microbial-derived peptide protease inhibitors. This data can be used to guide solvent selection for similar compounds like this compound.
| Inhibitor | Class | Solubility in Organic Solvents | Solubility in Aqueous Solutions | Notes |
| Pepstatin A | Aspartyl Protease | - DMSO: >34 mg/mL[10] - Ethanol: 1 mg/mL[3] - Methanol: Soluble[6] | Sparingly soluble in water at neutral pH.[6] Dilution into slightly alkaline buffers is recommended. | Heat (up to 60°C) can be used to aid dissolution. |
| Leupeptin | Serine/Cysteine Protease | - DMSO: Soluble[4] - Ethanol: Soluble[11][12] - Methanol: Soluble[12] | Soluble in water (up to 50 mg/mL).[5][12][13] | The hemisulfate salt is commonly used and has good water solubility. |
| Bestatin | Aminopeptidase | - DMSO: ≥12.34 mg/mL[14] - Methanol: 5 mg/mL[7] | The hydrochloride salt is soluble in water (up to 50 mM).[7] Also soluble in 1eq. NaOH.[15] | The hydrochloride salt improves aqueous solubility. |
Experimental Protocols & Visualizations
Protocol: Preparation of a Protease Inhibitor Stock Solution
This protocol provides a generalized workflow for dissolving a peptide-like protease inhibitor with unknown solubility.
-
Initial Assessment: Weigh a small amount of the lyophilized inhibitor powder (e.g., 1 mg) for a solubility test.
-
Solvent Testing:
-
Add a small volume of sterile, deionized water. Vortex and observe.
-
If not soluble, try adding a small volume of a suitable organic solvent (e.g., 100 µL of DMSO). Vortex.
-
If the inhibitor is predicted to be acidic or basic, test solubility in a dilute basic or acidic solution, respectively.
-
-
Stock Solution Preparation: Once a suitable solvent is identified, dissolve the bulk of the inhibitor in that solvent to make a concentrated stock solution (e.g., 1-10 mM). Use sonication or gentle warming if necessary.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Working Solution Preparation: To prepare the working solution, slowly add the required volume of the thawed stock solution to your final aqueous experimental buffer while vortexing. Centrifuge briefly to pellet any minor precipitates before use.
Caption: Workflow for preparing protease inhibitor solutions.
Signaling Pathway: Role of Dipeptidyl Peptidase II (DPP-II/DPP7)
Dipeptidyl Peptidase II (also known as DPP7 or Quiescent Cell Proline Dipeptidase) is a serine protease involved in intracellular protein degradation. It cleaves N-terminal dipeptides from proteins and peptides, especially those with proline or alanine (B10760859) in the second position. In immune cells, DPP-II plays a role in maintaining a quiescent (resting) state. Inhibition of DPP-II can disrupt this state and lead to apoptosis (programmed cell death), a process that involves key signaling molecules like p53 and c-Myc.
Caption: Simplified pathway of DPP-II (DPP7) inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 4. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. adipogen.com [adipogen.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. apexbt.com [apexbt.com]
- 11. Leupeptin - Wikipedia [en.wikipedia.org]
- 12. tribioscience.com [tribioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Bestatin | Aminopeptidases | Tocris Bioscience [tocris.com]
Optimizing Epostatin concentration for cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Epostatin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an inhibitor of the enzyme dipeptidyl peptidase II (DPP-II)[1]. It was discovered in the fermentation broth of a Streptomyces species[1]. As a competitive inhibitor, this compound's primary mechanism of action is to block the active site of DPP-II, preventing it from cleaving its natural substrates[1].
Q2: Is this compound the same as Erythropoietin (EPO) or a statin?
No, this compound is a distinct compound from Erythropoietin (EPO) and statins.
-
Erythropoietin (EPO) is a hormone that stimulates red blood cell production[2].
-
Statins are a class of drugs used to lower cholesterol levels by inhibiting HMG-CoA reductase[3].
The similarity in names is coincidental. It is crucial to ensure you are working with the correct compound in your experiments.
Q3: What are the primary applications of this compound in cell-based assays?
As a DPP-II inhibitor, this compound is primarily used in cell-based assays to investigate the biological roles of this enzyme. Potential applications include:
-
Studying the downstream effects of DPP-II inhibition on cellular signaling pathways.
-
Investigating the role of DPP-II in specific disease models, such as cancer or immune disorders.
-
Screening for cellular phenotypes associated with the inhibition of DPP-II.
Q4: What is the recommended solvent for this compound?
The initial isolation of this compound involved purification steps using n-butanol and chromatography with Sephadex LH-20, suggesting it has some solubility in organic solvents[1]. For cell culture applications, a common practice for similar novel compounds is to dissolve them in a sterile, cell-culture grade solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted in a culture medium to the final working concentration. It is important to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death or cytotoxicity observed at expected working concentrations. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. 3. The specific cell line is highly sensitive to DPP-II inhibition. | 1. Perform a dose-response curve to determine the IC50 and optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations. 2. Ensure the final solvent concentration in your assay is within a non-toxic range (e.g., <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration to confirm. 3. Test this compound on a different, less sensitive cell line if possible, to confirm its general cytotoxicity profile. |
| No observable effect of this compound on the target cells. | 1. This compound concentration is too low. 2. The chosen cell line does not express sufficient levels of DPP-II. 3. The assay endpoint is not sensitive to changes in DPP-II activity. 4. This compound has degraded. | 1. Increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration. 2. Verify the expression of DPP-II in your cell line using techniques like qPCR or Western blotting. 3. Choose an assay that directly or more proximally measures the consequences of DPP-II inhibition. 4. Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in this compound stock solution preparation. 3. Differences in incubation times. 4. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. 2. Prepare a large batch of this compound stock solution, aliquot it, and store it at low temperatures to be used across multiple experiments. 3. Standardize all incubation times for cell treatment and assay development. 4. Use cells from a low passage number and ensure consistent cell culture conditions. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the culture medium. | 1. Lower the final concentration of this compound. 2. Increase the concentration of the solvent in the final dilution, being mindful of potential cytotoxicity. 3. Visually inspect the medium for precipitation after adding this compound and before adding it to the cells. |
Experimental Protocols
Determining the Optimal this compound Concentration: A General Guideline
This protocol provides a general framework for determining the optimal working concentration of this compound for your cell-based assay.
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted to working concentrations.
-
Materials:
-
This compound powder
-
Sterile, cell-culture grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to create a 10 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound powder.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT or Resazurin reagent
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Add the MTT or Resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader.
-
Plot the cell viability against the this compound concentration to determine the IC50 and the maximum non-toxic concentration.
-
3. Functional Assay
-
Objective: To evaluate the effect of non-toxic concentrations of this compound on your biological endpoint of interest.
-
Procedure:
-
Based on the cytotoxicity data, select a range of non-toxic this compound concentrations.
-
Perform your specific cell-based assay (e.g., proliferation assay, cytokine secretion assay, gene expression analysis) using these concentrations.
-
Include appropriate positive and negative controls.
-
Analyze the results to determine the effective concentration range of this compound for your desired biological effect.
-
Data Presentation
Table 1: General Guideline for Initial this compound Concentration Screening
| Assay Type | Suggested Starting Concentration Range | Purpose |
| Cytotoxicity Assay | 1 nM - 100 µM | To determine the IC50 and non-toxic concentration range. |
| Functional Assay | 0.1x to 0.5x of the lowest observed toxic concentration | To assess the biological activity of this compound at non-toxic concentrations. |
Note: These are general guidelines. The optimal concentrations will be cell-line and assay-dependent.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Hypothetical Signaling Pathway for DPP-II Inhibition by this compound
Caption: this compound inhibits DPP-II, blocking substrate cleavage.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Chemical Compounds in Experimental Conditions
Frequently Asked Questions (FAQs) about Etoposide (B1684455) Stability
Q1: What are the primary factors influencing Etoposide stability in solution?
Etoposide stability is primarily affected by pH, temperature, concentration, and the type of diluent used. Precipitation is a common issue, especially at higher concentrations and in certain diluents.[1][2]
Q2: What is the optimal pH for Etoposide solutions?
Etoposide is most stable in a pH range of 4 to 5.[1][3]
Q3: How does temperature affect Etoposide solutions?
Room temperature (20–25°C) is generally more suitable for storing diluted Etoposide solutions than refrigeration (2-8°C), as lower temperatures can increase the risk of precipitation.[1][2] For long-term storage of Etoposide in a lipid emulsion, 4°C is recommended, which can extend the shelf life significantly compared to storage at 25°C.[3]
Q4: What is the impact of concentration on the stability of Etoposide solutions?
Etoposide's stability is concentration-dependent.[1] Higher concentrations are more prone to precipitation. For instance, solutions with a concentration of 400 mg/L have been reported to be stable for up to 96 hours, while higher concentrations may have shorter stability times.[1]
Q5: Which diluents are recommended for Etoposide?
Etoposide is commonly diluted in 0.9% sodium chloride (NaCl) or 5% dextrose in water (D5W).[1] Studies have shown that for higher concentrations, 5% glucose (G5%) may be a better diluent to ensure stability and prevent precipitation.[2]
Troubleshooting Guide for Etoposide Experiments
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the solution. | Concentration is too high for the chosen diluent and storage temperature. | - Use a lower concentration of Etoposide if your experimental design allows.- Store solutions at room temperature rather than refrigerating.- Consider using 5% glucose as the diluent, especially for higher concentrations.[2] |
| Loss of active compound concentration in aqueous solution. | Hydrolysis of Etoposide. | - Ensure the pH of the solution is maintained between 4 and 5.[1][3]- Prepare fresh solutions and use them within the recommended stability period. |
| Inconsistent results in cell-based assays. | Degradation of Etoposide in the culture medium or adsorption to plasticware. | - Minimize the time the compound is in the culture medium before the assay.- Consider using protein-coated labware to reduce non-specific binding. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | - Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.- Ensure the analytical method is stability-indicating. |
Quantitative Stability Data for Etoposide
Table 1: Stability of Etoposide Solutions at Different Concentrations and Temperatures
| Concentration | Diluent | Temperature | Stability Period | Reference |
| 200 mg/L | 0.9% NaCl | < 25°C | 96 hours | [1] |
| 400 mg/L | 0.9% NaCl | < 25°C | 24 hours | [1] |
| 400 mg/L | 0.9% NaCl or D5W | Room Temp. & 33°C | 24 hours | [1] |
| 100 mg/L | 0.9% NaCl | Room Temp. & 33°C | 24 hours | [1] |
| 100 mg/L | D5W | Room Temp. & 33°C | 12 hours | [1] |
| 600 mg/L | 0.9% NaCl | Room Temp. & 33°C | 8 hours | [1] |
| 600 mg/L | D5W | Room Temp. & 33°C | 6 hours | [1] |
Table 2: Stability of Etoposide in Lipid Emulsion vs. Aqueous Solution
| Formulation | Storage Temperature | Shelf Life (T90%) | Half-life at 80°C (pH 5.0) | Reference |
| Lipid Emulsion | 25°C | 47 days | 54.7 hours | [3] |
| Lipid Emulsion | 4°C | 427 days | Not reported | [3] |
| Aqueous Solution | 25°C | 9.5 days | 38.6 minutes | [3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, ethanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
Protocol 2: HPLC Method for Etoposide Stability Testing
This is a general example of an HPLC method; specific parameters may need to be optimized.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at a specific wavelength (e.g., 285 nm for Etoposide).[2]
-
Temperature: Maintain the column at a constant temperature (e.g., 40°C).[2]
-
Calibration: Prepare a calibration curve with known concentrations of the compound to quantify the amount remaining in the stressed samples.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Simplified degradation pathways of a parent compound.
References
- 1. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epostatin Enzyme Assay Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Epostatin in dipeptidyl peptidase II (DPP-II) enzyme assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of the enzyme dipeptidyl peptidase II (DPP-II), which is also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1] As a competitive inhibitor, this compound binds to the active site of the DPP-II enzyme, thereby preventing the binding and cleavage of its natural substrates.
Q2: What are the common substrates used for DPP-II activity assays?
Commonly used substrates for DPP-II activity assays are chromogenic or fluorogenic dipeptides. Chromogenic substrates like Lys-Ala-pNA (p-nitroanilide) and Ala-Pro-pNA release p-nitroaniline upon cleavage, which can be measured spectrophotometrically.[1] Fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), release a fluorescent product upon cleavage and often provide higher sensitivity.[2][3][4]
Q3: What is the optimal pH for a DPP-II enzyme assay?
DPP-II exhibits optimal enzymatic activity at an acidic pH.[1] The recommended pH for the assay buffer is typically around 5.5.[1]
Q4: I am seeing high variability between my replicate wells. What could be the cause?
High well-to-well variability can be caused by a number of factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Ensure pipettes are properly calibrated.
-
Incomplete Mixing: Failure to thoroughly mix reagents in the wells can result in non-uniform reaction rates.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. It is advisable to either avoid using the outer wells or fill them with a buffer.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to differences in enzyme activity.
Q5: My positive control (enzyme without inhibitor) shows very low or no activity. What should I do?
Low or no activity in the positive control can be due to:
-
Enzyme Instability: DPP-II, like many enzymes, can lose activity if not handled or stored properly. It is recommended to store the enzyme at -80°C and keep it on ice when in use. The addition of stabilizing agents such as Bovine Serum Albumin (BSA) at 1 mg/ml or 0.1% Tween 20 to the storage and assay buffers can help maintain enzyme activity.[1]
-
Incorrect Assay Buffer: Ensure the assay buffer is at the correct pH (around 5.5) and contains any necessary co-factors or additives.[1]
-
Substrate Degradation: Chromogenic and fluorogenic substrates can be sensitive to light and temperature. Prepare substrate solutions fresh and store them protected from light.
-
Incorrect Wavelength Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for the specific substrate being used.
Q6: I am not seeing a dose-dependent inhibition with this compound. What could be the problem?
A lack of dose-dependent inhibition may be caused by:
-
This compound Concentration Range: The concentrations of this compound being tested may be too high (resulting in complete inhibition at all concentrations) or too low (resulting in no significant inhibition). A broad range of concentrations should be tested initially to determine the IC50 value.
-
This compound Solubility Issues: If this compound is not fully dissolved in the assay buffer, its effective concentration will be lower than expected. It is important to determine the solubility of this compound in the assay buffer.
-
This compound Degradation: The stability of this compound in the assay buffer is unknown. If the compound is unstable, it may degrade during the incubation period, leading to a loss of inhibitory activity. It is advisable to prepare this compound dilutions fresh for each experiment.
-
Substrate Concentration: For a competitive inhibitor like this compound, the apparent IC50 value is dependent on the substrate concentration. Using a substrate concentration around the Michaelis-Menten constant (Km) value is recommended for competitive inhibitors.[4]
Troubleshooting Guide
Below is a summary of common problems, their potential causes, and recommended solutions for this compound enzyme assay variability.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Substrate self-hydrolysis | Prepare substrate solution fresh. Run a "no enzyme" control to determine the rate of non-enzymatic substrate breakdown. |
| Autofluorescence of test compound | Test the fluorescence of this compound alone at the assay wavelengths. | |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |
| Low Signal-to-Noise Ratio | Low enzyme activity | Increase the enzyme concentration. Ensure proper storage and handling of the enzyme.[1] |
| Insufficient incubation time | Optimize the incubation time to allow for adequate product formation while remaining in the linear range of the reaction. | |
| Sub-optimal substrate concentration | Titrate the substrate concentration to find the optimal level for a robust signal. | |
| Inconsistent Results | Reagent instability | Prepare all reagents fresh for each experiment. Aliquot and store enzyme and this compound stocks at -80°C to avoid freeze-thaw cycles. |
| Pipetting inconsistency | Use calibrated pipettes and proper technique. Prepare a master mix of reagents where possible to minimize pipetting steps. | |
| Fluctuations in temperature or pH | Ensure consistent incubation temperature and verify the pH of all buffers. |
Experimental Protocols
DPP-II Inhibition Assay Protocol (Chromogenic)
This protocol is a general guideline for a DPP-II inhibition assay using a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium cacodylate or sodium acetate (B1210297) buffer, pH 5.5, containing 1 mg/ml BSA.[1]
-
DPP-II Enzyme Solution: Prepare a working solution of purified DPP-II in assay buffer. The final concentration should be determined experimentally to ensure the reaction remains in the linear range during the incubation period.
-
Substrate Solution: Prepare a 1 mM solution of Lys-Ala-pNA or Ala-Pro-pNA in assay buffer.[1]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer.
-
-
Assay Procedure:
-
Add 10 µl of this compound dilutions or vehicle control to the wells of a 96-well microplate.
-
Add 80 µl of the DPP-II enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µl of the substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Controls:
-
100% Activity Control: Enzyme, substrate, and vehicle (without this compound).
-
Background Control: Substrate and vehicle (without enzyme or this compound).
-
Visualizations
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Understanding Potential Off-Target Effects
This technical support center provides guidance on the potential off-target effects of Epostatin, Erythropoietin (EPO), and Statins. Given the limited specific data on this compound's off-target effects, and the commonality of nomenclature confusion in research, we have included detailed information on EPO and Statins, which researchers may be investigating.
Section 1: this compound
FAQs: this compound
Q1: What is this compound and what is its primary target?
This compound is a novel inhibitor of dipeptidyl peptidase II (DPP-II), an enzyme with the EC number 3.4.14.2.[1] It was discovered in the fermentation broth of a Streptomyces sp. strain.[1] this compound acts as a competitive inhibitor of DPP-II.[1]
Q2: Is there any information on the off-target effects of this compound?
Currently, publicly available scientific literature has limited information regarding the specific off-target effects of this compound. The primary characterization of this compound has focused on its potent and competitive inhibition of DPP-II, with slight inhibitory effects on other dipeptidyl peptidases.[1] Researchers using this compound should consider its novelty and employ comprehensive off-target profiling assays to ensure the specificity of their findings.
Section 2: Erythropoietin (EPO)
Erythropoietin (EPO) is a glycoprotein (B1211001) cytokine that primarily stimulates the production of red blood cells.[2] However, its receptor is expressed in various non-hematopoietic tissues, leading to a range of off-target effects.[3][4]
Troubleshooting Guide: Unexpected Cellular Phenotypes with EPO Treatment
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell proliferation or survival | Activation of pro-survival pathways like PI3K/Akt and MAPK in non-erythroid cells.[3] | - Verify EPO receptor expression in your cell line. - Use specific inhibitors for PI3K (e.g., LY294002) or MAPK/ERK to confirm pathway involvement. - Perform cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the effect. |
| Inflammatory responses | Activation of the NF-κB signaling pathway.[3] | - Measure the expression and activation of NF-κB pathway components (e.g., phosphorylation of p65) via Western blot or immunofluorescence. - Quantify the expression of NF-κB target genes (e.g., pro-inflammatory cytokines) using qPCR. |
| Changes in cellular metabolism | The PI3K/Akt pathway, a downstream target of EPO signaling, is a key regulator of cellular metabolism.[3] | - Assess key metabolic parameters such as glucose uptake and lactate (B86563) production. - Perform metabolomic profiling to identify broader changes in cellular metabolism. |
FAQs: EPO Off-Target Effects
Q1: What are the main signaling pathways activated by EPO that can lead to off-target effects?
EPO binding to its receptor (EPOR) activates the Janus kinase 2 (JAK2), which in turn phosphorylates the receptor, creating docking sites for various signaling molecules.[5] This leads to the activation of multiple downstream pathways, including:
-
JAK/STAT Pathway: Primarily STAT5, which is crucial for erythropoiesis but also has roles in cell survival.[5][6]
-
PI3K/Akt Pathway: A major pathway for EPO-mediated cell protection and survival in various tissues.[3]
-
MAPK (p42/44) Pathway: Involved in cell proliferation and differentiation.[3]
-
NF-κB Pathway: Plays a role in inflammatory and anti-apoptotic responses.[3]
Signaling Pathway of Erythropoietin (EPO)
Caption: EPO signaling cascade initiating from receptor binding to downstream pathway activation.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve for 4-6 hours, then treat with EPO at the desired concentration and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total forms of JAK2, STAT5, Akt, or ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Section 3: Statins
Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[7] However, they are known to have numerous off-target effects that contribute to both their therapeutic and adverse effects.[8]
Troubleshooting Guide: Unintended Effects of Statin Treatment in Cell Culture
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Decreased cell viability and proliferation | Inhibition of kinases (e.g., EGFR, HER2), impairment of mitochondrial function, or effects on apoptosis-related proteins.[8][9] | - Perform dose-response and time-course experiments to determine the IC50 value. - Assess mitochondrial membrane potential (e.g., using JC-1 dye). - Analyze the expression of apoptotic markers like Bcl-2 and p53 via Western blot.[9] |
| Changes in cell morphology | Disruption of the cytoskeleton or other cellular structures. | - Visualize cellular morphology using phase-contrast microscopy or immunofluorescence staining of cytoskeletal components (e.g., phalloidin (B8060827) for actin). |
| Altered kinase signaling | Direct inhibition of various membrane and cytosolic kinases.[8] | - Perform a kinase activity screen to identify affected kinases. - Validate specific kinase inhibition using in vitro kinase assays or by assessing the phosphorylation of known substrates. |
FAQs: Statin Off-Target Effects
Q1: What are the major off-target molecular mechanisms of statins?
Statins can exert effects independent of HMG-CoA reductase inhibition through several mechanisms:
-
Kinase Inhibition: Statins can inhibit membrane kinases like EGFR and HER2, as well as cytosolic kinases such as Src, at nanomolar concentrations.[8]
-
Mitochondrial Impairment: They can interact with mitochondrial complexes I, II, III, and IV, partly due to the inhibition of coenzyme Q10 synthesis.[8]
-
PPARα Activation: At higher concentrations, some statins can activate peroxisome proliferator-activated receptor α (PPARα).[8]
Q2: Do different statins have different off-target effects?
Yes, the lipophilicity of statins can influence their cellular uptake and off-target effects. Lipophilic statins (e.g., simvastatin, atorvastatin) generally exhibit more potent effects on cell viability and proliferation in cancer cells compared to hydrophilic statins (e.g., pravastatin).[10]
Quantitative Data Summary: Statin Effects on Cell Viability
| Statin | Cell Line | Concentration (µM) | Time (h) | Inhibition of Cell Viability (%) | Reference |
| Simvastatin | A-375 (Melanoma) | 100 | 24 | ~70% | [9] |
| MCF-7 (Breast Cancer) | 6.25 - 100 | 48 | ~50% | [9] | |
| Atorvastatin | DoTc2 4510 (Cervical Carcinoma) | 100 | 48 | ~60% | [9] |
| DoTc2 4510 (Cervical Carcinoma) | 100 | 72 | ~80% | [9] | |
| Pravastatin | A-375 (Melanoma) | Up to 100 | 24, 48, 72 | No significant effect | [9] |
| DoTc2 4510 (Cervical Carcinoma) | Up to 100 | 24, 48, 72 | No significant effect | [9] |
Experimental Workflow for Off-Target Identification
Caption: A generalized workflow for identifying and validating the off-target effects of statins.
Experimental Protocols
Protocol 2: Proteomic Analysis using Cross-linking Mass Spectrometry (based on[11])
-
Cell Culture and Treatment: Grow cells (e.g., HEK293) and treat with the statin of interest, a relevant agonist (if studying a specific pathway), or a combination.
-
Cross-linking: Treat cells with a chemical cross-linker (e.g., DSSO, BS3) to covalently link interacting proteins.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation for a protein of interest to pull down its interaction partners.
-
Sample Preparation for MS: Elute the protein complexes, separate them by SDS-PAGE, and perform in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the proteins in the complexes. Compare protein abundance across different treatment conditions to identify statin-dependent changes in protein-protein interactions.
Protocol 3: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the statin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Erythropoietin Pathway: A Potential Target for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythropoietin regulates signaling pathways associated with neuroprotective events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic cell survival signals are elicited through non-tyrosine-containing sequences in the membrane-proximal region of the erythropoietin receptor (EPOR) by a Stat5-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects of statins: from pathophysiology and epidemiology to diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cross-linking Proteomics Indicates Effects of Simvastatin on the TLR2 Interactome and Reveals ACTR1A as a Novel Regulator of the TLR2 Signal Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Epostatin interference with common laboratory assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing epostatin (B1671541) effectively in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides for common laboratory assays, and detailed experimental protocols to help mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive inhibitor of the enzyme dipeptidyl peptidase II (DPP-II), a serine exopeptidase. It was first isolated from Streptomyces sp. MJ995-OF5. As a competitive inhibitor, this compound binds to the active site of the DPP-II enzyme, preventing the binding and cleavage of its natural substrates.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is described as a yellow powder. While detailed information on its molecular weight, chemical structure, and solubility in various solvents is not widely available in the public domain, its yellow color is a critical characteristic to consider during experimental design, as it may interfere with colorimetric and some fluorescence-based assays.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a potent inhibitor of DPP-II, it has been noted to be slightly inhibitory against other dipeptidyl peptidases[1]. Due to the limited public information on its broader off-target profile, it is recommended to perform control experiments to assess any unexpected effects in your specific model system. As a peptidase inhibitor, there is a possibility it could affect other proteases or have unanticipated effects on cellular pathways.
Q4: How should I prepare and store this compound?
A4: Given that this compound is a powder, it should be dissolved in a suitable solvent. Without specific solubility data, it is recommended to start with common laboratory solvents such as DMSO or ethanol (B145695) to create a concentrated stock solution. For storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C, protected from light. Stability studies for this compound under various pH and temperature conditions have not been extensively published, so it is best to prepare fresh dilutions for each experiment from the frozen stock.
Troubleshooting Guides for Common Laboratory Assays
This compound's properties as a yellow, competitive enzyme inhibitor suggest that it may interfere with several common laboratory assays. Below are troubleshooting guides for potential issues.
Colorimetric Assays (e.g., MTT, XTT, Bradford, Griess)
Issue: Unexpectedly high or low absorbance readings that do not correlate with the expected biological effect.
Potential Cause: Interference from the yellow color of this compound. Yellow compounds can absorb light in the visible range, which can either add to or mask the absorbance of the chromophore being measured in the assay[2][3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colorimetric assay interference.
Experimental Protocol: Assessing Interference in Colorimetric Assays
-
Prepare a 'compound only' control plate: In a microplate, add the same concentrations of this compound used in your experiment to the assay buffer without any cells or other reagents.
-
Add assay reagents: Add the colorimetric reagent (e.g., MTT, Bradford reagent) to these wells.
-
Incubate: Follow the same incubation time and conditions as your main experiment.
-
Measure absorbance: Read the absorbance at the appropriate wavelength.
-
Data analysis: If there is a significant absorbance value in the 'compound only' wells, this value should be subtracted from the readings of your experimental wells.
Fluorescence-Based Assays (e.g., Fluorescence Polarization, FRET, Calcium Flux)
Issue: Lower or higher than expected fluorescence signal.
Potential Causes:
-
Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Quenching: this compound may absorb the excitation or emission light of your fluorophore, leading to a decreased signal[4].
-
Interaction with Assay Components: As a peptidase inhibitor, this compound might interact with protein or peptide components of the assay system[5].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Assessing Autofluorescence and Quenching
-
Prepare control wells:
-
Blank: Assay buffer only.
-
Compound only: this compound in assay buffer at the highest concentration used in your experiment.
-
Fluorophore only: Your fluorescent dye/probe in assay buffer.
-
Compound + Fluorophore: this compound and your fluorescent dye/probe together in the assay buffer.
-
-
Measure fluorescence: Read the fluorescence of all wells using the same settings as your experiment.
-
Data Analysis:
-
If the 'Compound only' well has a high signal, this indicates autofluorescence.
-
If the 'Compound + Fluorophore' signal is significantly lower than the 'Fluorophore only' signal, this suggests quenching.
-
Luciferase-Based Assays (Reporter Gene Assays, ATP Assays)
Issue: Unexplained increase or decrease in luminescent signal.
Potential Causes:
-
Direct inhibition of luciferase: Some small molecules can directly inhibit the luciferase enzyme[6][7][8].
-
Stabilization of luciferase: Paradoxically, some luciferase inhibitors can stabilize the enzyme, leading to its accumulation and an increased signal in cell-based assays[7].
-
Interference with ATP-based assays: If using an ATP-based viability assay (e.g., CellTiter-Glo), this compound could have off-target effects on cellular metabolism and ATP production.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase assay interference.
Cell-Based Assays (e.g., Proliferation, Cytotoxicity, Signaling)
Issue: Unexpected cellular phenotypes, such as reduced proliferation, cell death, or altered signaling, that may not be related to DPP-II inhibition.
Potential Causes:
-
Off-target effects: this compound may be interacting with other cellular targets, leading to unforeseen biological consequences[9].
-
Inhibition of other peptidases: this compound's slight inhibition of other dipeptidyl peptidases could have effects in certain cell types[1].
-
General cytotoxicity: At higher concentrations, many small molecules can exhibit non-specific cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Experimental Protocol: Assessing Cell Viability
A simple and widely used method to assess cell viability is the Trypan Blue exclusion assay.
-
Cell treatment: Culture your cells in the presence of various concentrations of this compound for the desired duration. Include a vehicle-only control.
-
Cell harvesting: Detach the cells (if adherent) and collect a cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate viability: Percentage of viable cells = (Number of unstained cells / Total number of cells) x 100.
Quantitative Data Summary
Due to the limited publicly available data for this compound, this table summarizes its known properties and highlights potential areas of assay interference.
| Property / Assay Type | Observation / Potential Interference | Recommended Action |
| Physicochemical | ||
| Appearance | Yellow Powder | Be aware of potential interference in colorimetric assays. |
| Biological Activity | ||
| Primary Target | Dipeptidyl Peptidase II (DPP-II) | Confirmed. |
| Inhibition Mechanism | Competitive | Be mindful of substrate concentration in enzyme kinetic assays. |
| Off-Target Activity | Slightly inhibitory against other dipeptidyl peptidases[1] | Perform control experiments to rule out off-target effects in your system. |
| Assay Interference | ||
| Colorimetric Assays | High Potential: The yellow color can absorb light in the visible spectrum. | Run 'compound only' controls and subtract background absorbance. |
| Fluorescence Assays | Moderate Potential: Possible autofluorescence or quenching. | Run controls for autofluorescence and quenching. |
| Luciferase Assays | Moderate Potential: Possible direct inhibition or stabilization of luciferase. | Perform a cell-free luciferase inhibition assay. |
| Cell-Based Assays | Moderate Potential: Possible off-target effects leading to cytotoxicity or other phenotypes. | Perform cell viability assays in parallel with your primary assay. |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Osimertinib in Long-Term NSCLC Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Osimertinib (B560133) in long-term non-small cell lung cancer (NSCLC) studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving long-term Osimertinib treatment and acquired resistance.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of Osimertinib efficacy in cell culture over time. | Development of acquired resistance through secondary mutations or bypass pathway activation. | 1. Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 value. 2. Molecular Profiling: Analyze cell pellets for known resistance mutations (e.g., EGFR C797S) via sequencing. Use Western blotting to check for activation of bypass pathways (e.g., MET, HER2).[1][2] 3. Combination Therapy: Test the efficacy of Osimertinib in combination with inhibitors of the identified resistance pathway (e.g., MET inhibitors).[3][4] |
| Inconsistent results in drug sensitivity assays. | Cell line heterogeneity; mycoplasma contamination; variability in experimental conditions. | 1. Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Routinely test cultures for mycoplasma contamination. 3. Standardize Protocols: Ensure consistent cell seeding density, drug concentrations, and incubation times. |
| Difficulty detecting resistance mutations in patient-derived xenograft (PDX) models. | Low frequency of resistant clones; inadequate sample collection or processing. | 1. Optimize Sample Collection: Collect tumor tissue at multiple time points during treatment. 2. Sensitive Detection Methods: Utilize highly sensitive techniques like next-generation sequencing (NGS) or digital droplet PCR (ddPCR) for mutation analysis.[3] 3. Enrich for Resistant Clones: Continue Osimertinib treatment to select for and expand the resistant cell population. |
| Unexpected toxicity or off-target effects in animal models. | Non-specific drug activity; animal model-specific metabolic differences. | 1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic Analysis: Analyze drug metabolism and clearance in the specific animal model. 3. Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity. |
Frequently Asked Questions (FAQs)
Osimertinib's Mechanism of Action and Resistance
Q1: What is the primary mechanism of action of Osimertinib?
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[2][5] It selectively binds to and inhibits both the sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[5][6][7] Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and downstream signaling pathways that promote tumor growth and survival.[5][8]
Q2: What are the most common mechanisms of acquired resistance to Osimertinib in long-term studies?
Acquired resistance to Osimertinib is a significant clinical challenge that inevitably develops in most patients.[1][2] The mechanisms can be broadly categorized into two groups:
-
EGFR-dependent mechanisms: These involve the acquisition of new mutations in the EGFR gene, with the most common being the C797S mutation . This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain.[2][9]
-
EGFR-independent (off-target) mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. The most frequently observed off-target mechanism is the amplification of the MET oncogene .[1][9] Other mechanisms include amplification of HER2, mutations in KRAS and BRAF, and histologic transformation to small cell lung cancer.[1][9][10]
Experimental Protocols and Methodologies
Q3: How can I experimentally induce and confirm Osimertinib resistance in a cancer cell line?
A common method is through long-term, continuous exposure to increasing concentrations of Osimertinib.
-
Dose Escalation: Start by treating a sensitive EGFR-mutant cell line (e.g., PC-9) with a low concentration of Osimertinib (below the IC50).
-
Gradual Increase: As the cells adapt and resume proliferation, gradually increase the concentration of Osimertinib in the culture medium over several months.
-
Confirmation of Resistance: Once a cell population can proliferate in the presence of a high concentration of Osimertinib (e.g., >1 µM), confirm the resistance by performing a dose-response assay and comparing the IC50 value to the parental, sensitive cell line.
-
Characterization: Characterize the resistant cell line to identify the underlying mechanism of resistance using techniques such as DNA sequencing (for EGFR mutations) and Western blotting (for bypass pathway activation).
Q4: What are the key experimental protocols for assessing the efficacy of a novel compound in overcoming Osimertinib resistance?
-
Cell Viability/Proliferation Assays: Use assays such as MTT or CellTiter-Glo to determine the IC50 of the novel compound alone and in combination with Osimertinib in both sensitive and resistant cell lines.
-
Western Blot Analysis: Assess the effect of the compound on the phosphorylation of key signaling proteins in the resistance pathway (e.g., p-MET, p-AKT, p-ERK).
-
In Vivo Xenograft Studies: Evaluate the anti-tumor efficacy of the compound, alone and in combination with Osimertinib, in mouse xenograft models established with Osimertinib-resistant cell lines or patient-derived tumors.
Data Interpretation and Troubleshooting
Q5: My sequencing results from a resistant cell line do not show a C797S mutation. What other mechanisms should I investigate?
If the C797S mutation is absent, it is highly likely that the resistance is driven by an EGFR-independent mechanism. The next steps should be:
-
Investigate MET Amplification: MET amplification is the most common off-target resistance mechanism.[1] This can be assessed by fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), or next-generation sequencing (NGS).
-
Assess Other Bypass Pathways: Use Western blotting to check for the overexpression and phosphorylation of other receptor tyrosine kinases such as HER2.
-
Screen for Downstream Mutations: Analyze for mutations in downstream signaling molecules like KRAS, BRAF, and PIK3CA.[9]
-
Consider Histologic Transformation: In patient-derived models, consider the possibility of transformation to a different histology, such as small cell lung cancer, which can be assessed by histopathological analysis.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to Osimertinib resistance from various studies.
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency in 1st-Line Treatment | Frequency in 2nd-Line Treatment |
| EGFR C797S Mutation | ~7% | ~14% |
| MET Amplification | ~15% | ~19% |
| HER2 Amplification | ~2% | ~5% |
| KRAS/NRAS Mutations | ~3-4% | ~2-7% |
| BRAF V600E Mutation | ~3% | ~3-5% |
| Histologic Transformation (SCLC) | ~2-15% | ~2-15% |
Data compiled from multiple sources, frequencies are approximate and can vary between studies.[1][9][10][11][12]
Table 2: In Vitro Efficacy of Osimertinib against Different EGFR Genotypes
| Cell Line | EGFR Genotype | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | < 15 |
| H1975 | L858R/T790M | < 15 |
| Wild-Type EGFR Cells | Wild-Type | 480 - 1865 |
Data from in vitro studies demonstrating the selectivity of Osimertinib.[8]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound using a commercially available cell viability assay like CellTiter-Glo®.
Materials:
-
EGFR-mutant cancer cell lines (sensitive and resistant)
-
Cell culture medium and supplements
-
Osimertinib and/or experimental compound
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the drug(s) in culture medium. Remove the old medium from the plate and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol describes the detection of phosphorylated proteins in key bypass signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between different treatment groups.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 12. Possibilities of Overcoming Resistance to Osimertinib in NSCLC Patients with Mutations in the EGFR Gene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note on "Epostatin": Our comprehensive literature review did not yield any information on a dipeptidyl peptidase inhibitor named "this compound." This may be a novel, unpublished compound or a potential misnomer. This guide will therefore focus on a comparative analysis of four well-established and widely researched DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin (B632), and Linagliptin.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2] Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing the breakdown of these incretins, DPP-4 inhibitors enhance their physiological effects, leading to increased glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[4][5] This guide provides a detailed comparison of the biochemical and pharmacokinetic properties of four leading DPP-4 inhibitors, supported by experimental data and protocols.
Mechanism of Action: The Incretin Pathway
The primary therapeutic effect of DPP-4 inhibitors is the enhancement of the incretin pathway. In response to food intake, L-cells in the intestine secrete GLP-1. GLP-1 then binds to its receptor on pancreatic β-cells, stimulating insulin synthesis and release in a glucose-dependent manner. It also acts on pancreatic α-cells to suppress the secretion of glucagon.[5] The enzyme DPP-4 rapidly inactivates GLP-1. DPP-4 inhibitors block this inactivation, thereby prolonging the action of GLP-1 and enhancing its glucose-lowering effects.
Figure 1: Simplified signaling pathway of DPP-4 inhibition.
Comparative Biochemical Data
The potency and selectivity of DPP-4 inhibitors are critical parameters that influence their efficacy and safety profiles. The following table summarizes the in vitro inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the selected gliptins against DPP-4, as well as their selectivity against the closely related enzymes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been linked to potential off-target effects, making high selectivity for DPP-4 a desirable characteristic.[3]
| Inhibitor | DPP-4 Ki (nM) | DPP-4 IC50 (nM) | DPP-8 Selectivity (fold vs DPP-4) | DPP-9 Selectivity (fold vs DPP-4) |
| Sitagliptin | - | 4.38[6] | >2600[7] | >2600[7] |
| Vildagliptin | 3[8] | - | 250[7] | 32[7] |
| Saxagliptin | 1.3[9] | - | 400[7] | 75[7] |
| Linagliptin | - | - | - | - |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of DPP-4 inhibitors vary, influencing their dosing frequency and the need for dose adjustments in specific patient populations, such as those with renal or hepatic impairment.[1][10]
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin |
| Bioavailability | ~87%[11] | - | - | - |
| Time to Peak (Tmax) | 1-4 hours[11] | - | 2 hours[11] | 1.5 hours[11] |
| Metabolism | Hepatic[11] | - | Hepatic (CYP3A4/5)[1][12] | Not extensively metabolized[11] |
| Major Excretion Route | Renal (87%)[11] | - | Renal (60%)[11] | Fecal (via biliary excretion)[10] |
| Half-life (t1/2) | - | Shorter, requiring twice-daily dosing[1] | - | >200 hours (due to tissue binding)[10] |
| Dose Adjustment in Renal Impairment | Yes[11] | - | Yes[11] | No[11] |
Experimental Protocols
Determination of DPP-4 Inhibitory Activity (IC50)
This protocol describes a common in vitro fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compound (inhibitor) and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO. Create a serial dilution to test a range of concentrations.
-
Dilute the DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
Prepare the DPP-4 substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add assay buffer and solvent (DMSO).
-
Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and solvent (DMSO).
-
Test Compound Wells: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.
-
Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control dilution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10-20 minutes.[13]
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 30 minutes, with readings taken every minute.[14]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Enzyme Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Figure 2: General experimental workflow for a DPP-4 inhibition assay.
Conclusion
The landscape of DPP-4 inhibitors is characterized by a class of compounds with a shared mechanism of action but distinct biochemical and pharmacokinetic profiles. While all four inhibitors discussed—Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin—effectively enhance the incretin pathway to improve glycemic control, they differ in their potency, selectivity, and metabolic pathways. Saxagliptin exhibits high potency, while Sitagliptin shows excellent selectivity for DPP-4 over DPP-8 and DPP-9. Linagliptin's unique excretion profile obviates the need for dose adjustment in renally impaired patients, a significant clinical advantage.[10] The choice of a particular DPP-4 inhibitor in a research or clinical setting may be guided by these nuanced differences. Further research into novel inhibitors will likely continue to refine these properties, aiming for even greater potency, selectivity, and favorable pharmacokinetic profiles.
References
- 1. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. content.abcam.com [content.abcam.com]
Validating Epostatin's Inhibitory Effect on DPP-II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epostatin's inhibitory effect on Dipeptidyl Peptidase II (DPP-II) with other selective inhibitors. Supporting experimental data, detailed protocols, and workflow visualizations are included to aid in the research and development of novel therapeutics targeting DPP-II.
Comparative Analysis of DPP-II Inhibitors
This compound, a compound produced by Streptomyces sp. MJ995-OF5, has been identified as a competitive inhibitor of Dipeptidyl Peptidase II (DPP-II)[1]. To validate its efficacy, a comparative analysis against other known DPP-II inhibitors is essential. This section provides a quantitative comparison of this compound and alternative selective inhibitors.
| Inhibitor | Type of Inhibition | IC50 Value (DPP-II) | Selectivity | Source |
| This compound | Competitive | Data not readily available | Slightly inhibitory against other dipeptidyl peptidases | [1] |
| UAMC00039 | Competitive, Reversible | 0.48 nM | High selectivity over DPP-IV (IC50 = 165 µM), DPP-8 (IC50 = 142 µM), and DPP-9 (IC50 = 78.6 µM) | [2][3] |
| Dab-Pip | Not Specified | 130 nM | 7600-fold selectivity over DPP-IV |
Note: The IC50 value for this compound is not specified in the available literature. The table highlights the necessity for further experimental validation to quantify its potency.
Experimental Protocol: DPP-II Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound and other compounds against DPP-II.
1. Materials and Reagents:
-
Purified DPP-II enzyme
-
Fluorogenic substrate: Lys-Ala-MNA (Lysyl-Alanyl-4-methoxy-β-naphthylamide) or Lys-Pro-MNA (Lysyl-Prolyl-4-methoxy-β-naphthylamide)
-
Assay Buffer: Cacodylate, phosphate, citric acid phosphate, or succinate (B1194679) buffer (pH 5.5)[4]
-
Test compounds (e.g., this compound, UAMC00039) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~425 nm for MNA)
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in the assay buffer.
-
Dilute the purified DPP-II enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add assay buffer and the solvent used for the test compounds.
-
Enzyme Control (100% Activity): Add diluted DPP-II enzyme and the solvent.
-
Test Compound: Add diluted DPP-II enzyme and the desired concentration of the test compound.
-
Positive Control: Add diluted DPP-II enzyme and the known inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the inhibitory effect of a compound on DPP-II.
Caption: Workflow for DPP-II Inhibition Assay.
Caption: Mechanism of Competitive DPP-II Inhibition.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Study on dipeptidylpeptidase II (DPP II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Epostatin's Selectivity Profile: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of an inhibitor is paramount. Epostatin (B1671541), a natural product isolated from Streptomyces sp. MJ995-OF5, has been identified as a potent inhibitor of dipeptidyl peptidase II (DPP-II).[1] This guide provides a comparative analysis of this compound's inhibitory activity against other dipeptidyl peptidases, supported by available experimental data and methodologies.
Inhibitor Selectivity: Quantitative Analysis
This compound demonstrates notable selectivity for DPP-II, with significantly less potent inhibitory effects observed against other related dipeptidyl peptidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of peptidases.
| Peptidase | IC50 (µg/mL) | Molar Concentration (µM) | Source |
| Dipeptidyl Peptidase II | 0.16 | 0.28 | Akiyama et al., 1998 |
| Dipeptidyl Peptidase I | >100 | >174.8 | Akiyama et al., 1998 |
| Dipeptidyl Peptidase III | >100 | >174.8 | Akiyama et al., 1998 |
| Dipeptidyl Peptidase IV | >100 | >174.8 | Akiyama et al., 1998 |
IC50 values were determined as described in the experimental protocols section. The molar concentration was calculated based on the molecular weight of this compound (572.6 g/mol ).
The data clearly indicates that this compound is a highly selective inhibitor for DPP-II, with IC50 values at least three orders of magnitude higher for other tested dipeptidyl peptidases.
Experimental Protocols
The following section details the methodology used to determine the inhibitory activity of this compound against various dipeptidyl peptidases, as described in the primary literature.
Enzyme Preparation:
-
Dipeptidyl Peptidase II (DPP-II): Purified from bovine spleen.
-
Dipeptidyl Peptidase I (DPP-I): Purified from bovine spleen.
-
Dipeptidyl Peptidase III (DPP-III): Purified from human placenta.
-
Dipeptidyl Peptidase IV (DPP-IV): Purified from porcine kidney.
Inhibition Assay:
The inhibitory activity of this compound was determined by measuring the residual enzyme activity in the presence of the inhibitor. The general workflow for the peptidase inhibition assay is as follows:
Workflow for determining peptidase inhibition by this compound.
Assay Conditions:
-
DPP-II Assay:
-
Substrate: Lys-Ala-MCA (7-amino-4-methylcoumarin)
-
Buffer: 0.1 M MES buffer (pH 5.5)
-
Incubation: 30 minutes at 37°C
-
-
DPP-I Assay:
-
Substrate: Pro-Arg-MCA
-
Buffer: 0.1 M Na-acetate buffer (pH 5.5) containing 10 mM dithiothreitol (B142953) and 20 mM NaCl
-
Incubation: 30 minutes at 37°C
-
-
DPP-III Assay:
-
Substrate: Arg-Arg-NA (β-naphthylamide)
-
Buffer: 0.1 M Tris-HCl buffer (pH 8.0)
-
Incubation: 30 minutes at 37°C
-
-
DPP-IV Assay:
-
Substrate: Gly-Pro-MCA
-
Buffer: 0.1 M Tris-HCl buffer (pH 8.0)
-
Incubation: 30 minutes at 37°C
-
The amount of liberated 7-amino-4-methylcoumarin (B1665955) or β-naphthylamide was determined fluorometrically. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme activity, was determined from the dose-response curve.
Mechanism of Inhibition
Kinetic analysis of the inhibition of DPP-II by this compound revealed a competitive mode of inhibition. This suggests that this compound binds to the active site of the enzyme, thereby competing with the substrate.
The following diagram illustrates the competitive inhibition mechanism.
Competitive inhibition of DPP-II by this compound.
References
Epostatin's Serine Protease Cross-reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epostatin, a known serine protease inhibitor. The focus is on its cross-reactivity profile with other serine proteases, supported by available experimental data. Detailed methodologies for key experimental procedures are also provided to aid in the design and execution of further comparative studies.
This compound is recognized as a potent and competitive inhibitor of Dipeptidyl Peptidase II (DPP-II), a member of the serine protease family.[1] While it is established to be highly selective for DPP-II, information regarding its cross-reactivity with a broader range of serine proteases is not extensively available in public literature. This guide summarizes the known inhibitory activity of this compound and provides a framework for assessing its broader selectivity.
Data Presentation: this compound Inhibition Profile
The table below summarizes the known inhibitory activity of this compound against its primary target, Dipeptidyl Peptidase II, and indicates its reported general activity against other related enzymes. It is important to note that comprehensive quantitative data (IC50 or Ki values) for this compound against a wide panel of serine proteases is limited in the currently available literature.
| Target Enzyme | Alternative Names | Inhibition Data | Notes |
| Dipeptidyl Peptidase II (DPP-II) | DPP2, Quiescent cell proline dipeptidase | Potent competitive inhibitor | Primary target of this compound.[1] |
| Other Dipeptidyl Peptidases | e.g., DPP-IV, FAP, DPP8, DPP9 | Slightly inhibitory | The extent of inhibition and specific IC50/Ki values are not widely reported.[1] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, a detailed protocol for a fluorometric-based in vitro inhibition assay is provided below. This method is suitable for determining the inhibitory potency (IC50 and Ki values) of a compound against a panel of serine proteases.
Protocol: Fluorometric Assay for Serine Protease Inhibition
1. Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a panel of serine proteases.
2. Materials:
-
This compound
-
Target serine proteases (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin, Plasmin, etc.)
-
Appropriate fluorogenic peptide substrates for each protease (e.g., containing AMC, 7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of each serine protease in the assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare a stock solution of each fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for each enzyme to ensure sensitivity to competitive inhibitors.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Add the specific serine protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[2][3]
-
4. Data Analysis:
-
IC50 Determination:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
-
Ki Determination for Competitive Inhibition:
-
The inhibition constant (Ki) for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a putative signaling pathway involving Dipeptidyl Peptidase II and the experimental workflow for assessing inhibitor cross-reactivity.
Caption: Putative signaling role of Dipeptidyl Peptidase II (DPP-II).
Caption: Workflow for serine protease inhibitor cross-reactivity screening.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Ubenimex as a Positive Control for Peptidase Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ubenimex, a well-characterized peptidase inhibitor, and its application as a positive control in experimental assays, with a conceptual framework for its use in studies of emerging inhibitors such as Epostatin. Due to the limited publicly available data on this compound, this document focuses on the established performance of Ubenimex and provides detailed protocols for its use, which can be adapted for the evaluation of other peptidase inhibitors.
Introduction to Peptidase Inhibitors: Ubenimex and this compound
Ubenimex (also known as Bestatin) is a competitive, reversible inhibitor of several aminopeptidases, including aminopeptidase (B13392206) B, leukotriene A4 hydrolase, and aminopeptidase N.[1][2][3] It is a dipeptide isolated from Streptomyces olivoreticuli and has been studied for its immunomodulatory and anti-cancer activities.[3] Its well-defined mechanism of action and broad inhibitory spectrum against certain peptidases make it an ideal positive control for validating peptidase inhibition assays.
This compound is a competitive inhibitor of dipeptidyl peptidase II (DPP-II), an enzyme belonging to the serine protease family.[4] It was discovered in the fermentation broth of a Streptomyces species.[4] While its primary target has been identified, detailed quantitative data on its inhibitory activity and comprehensive experimental protocols are not widely available in peer-reviewed literature.
Mechanism of Action: A Comparative Overview
Ubenimex exerts its inhibitory effect by binding to the active site of target aminopeptidases, preventing the hydrolysis of peptide substrates. This interaction is competitive, meaning Ubenimex vies with the natural substrate for access to the enzyme's active site.
This compound is also a competitive inhibitor, targeting the active site of DPP-II to block its enzymatic activity.[4] DPP-II is involved in the cleavage of dipeptides from the N-terminus of polypeptides.
Quantitative Data: Inhibitory Potency of Ubenimex
The following table summarizes the inhibitory constants (Ki) of Ubenimex against various aminopeptidases, demonstrating its potency and selectivity.
| Enzyme Target | Ubenimex Ki (M) | Reference |
| Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ M | [5] |
| Arginine Aminopeptidase (Aminopeptidase B) | Kis = 66 nM, Kii = 10 nM | [6] |
Note: Data for this compound is not currently available in the public domain.
Experimental Protocols
Protocol 1: General Aminopeptidase Inhibition Assay using Ubenimex as a Positive Control
This protocol describes a general method to assess the activity of a test compound against an aminopeptidase, using Ubenimex as a positive control.
Materials:
-
Purified aminopeptidase enzyme
-
Fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ubenimex solution (prepared in assay buffer)
-
Test compound solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Ubenimex (e.g., 1 mM) in the assay buffer. Create a serial dilution to generate a range of concentrations for determining the IC50 value.
-
Prepare a solution of the test compound at various concentrations.
-
Prepare the enzyme and substrate solutions at the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank: Assay buffer only.
-
Negative Control: Enzyme and substrate in assay buffer.
-
Positive Control: Enzyme, substrate, and varying concentrations of Ubenimex.
-
Test Compound: Enzyme, substrate, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Pre-incubate the enzyme with Ubenimex or the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic read will allow for the determination of the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of Ubenimex and the test compound using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of negative control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conceptual Protocol 2: Dipeptidyl Peptidase II (DPP-II) Inhibition Assay
While a specific protocol for this compound is not available, a general assay for DPP-II inhibition can be designed. Ubenimex would likely serve as a negative control in this specific assay, as its primary targets are aminopeptidases, not dipeptidyl peptidases. A known, specific DPP-II inhibitor would be the ideal positive control.
Materials:
-
Purified DPP-II enzyme
-
Fluorogenic or chromogenic DPP-II substrate (e.g., Lys-Ala-7-amido-4-methylcoumarin)
-
Assay buffer
-
Known DPP-II inhibitor (Positive Control)
-
This compound (Test Compound)
-
Ubenimex (Negative Control)
-
96-well microplate
-
Microplate reader
Procedure: The procedure would follow the same general steps as Protocol 1, substituting the specific enzyme, substrate, and controls.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Peptidase Inhibitor Screening
Caption: Workflow for screening peptidase inhibitors.
Diagram 2: Ubenimex Mechanism of Action
Caption: Ubenimex competitively inhibits aminopeptidases.
Conclusion
Ubenimex serves as a robust and reliable positive control for a variety of aminopeptidase inhibition assays due to its well-documented mechanism of action and inhibitory potency. While direct comparative data for this compound is lacking, the experimental frameworks and principles outlined in this guide using Ubenimex can be readily adapted by researchers to characterize novel peptidase inhibitors. The provided protocols and visualizations offer a foundational template for designing and interpreting experiments in this critical area of drug discovery.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Total Synthesis of Ripostatin B and Structure-Activity Relationship Studies on Ripostatin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Epostatin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the mechanism of action of Epostatin as a Dipeptidyl Peptidase II (DPP-II) inhibitor. By employing a combination of biochemical, cellular, and target engagement assays, researchers can build a robust body of evidence to confidently characterize the activity and effects of this compound. This document outlines detailed protocols, presents comparative data for this compound and alternative inhibitors, and visualizes key experimental workflows and signaling pathways.
Biochemical Validation: Direct Enzyme Inhibition
Biochemical assays are fundamental to confirming the direct interaction of this compound with its target, DPP-II, and quantifying its inhibitory potency.
Comparative Performance of DPP-II Inhibitors
| Inhibitor | Target(s) | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |
| This compound | DPP-II | Enzymatic (in vitro) | Competitive Inhibition (Specific value not reported) | Slightly inhibitory against other dipeptidyl peptidases | [1] |
| UAMC00039 | DPP-II | Enzymatic (in vitro) | Ki: 0.082 ± 0.048 nM | Highly selective for DPP-II | [2] |
| Dab-Pip | DPP-II | Enzymatic (in vitro) | IC50: 0.13 µM | ~7600-fold selective over DPP-IV |
Experimental Protocol: In Vitro DPP-II Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of DPP-II by this compound using a chromogenic substrate.
Materials:
-
Purified Dipeptidyl Peptidase II (DPP-II)
-
This compound
-
Lys-Ala-p-nitroanilide (Lys-Ala-pNA) (Substrate)
-
Assay Buffer: 0.05 M Cacodylate buffer, pH 5.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control to triplicate wells.
-
Add 160 µL of pre-warmed (37°C) assay buffer containing purified DPP-II to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate, Lys-Ala-pNA (final concentration 1 mM), to each well.[3]
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (kinetic read).
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Dixon plot or by fitting to the competitive inhibition model.[4][5][6]
Target Engagement in a Cellular Context
Confirming that this compound interacts with and inhibits DPP-II within a complex cellular environment is a critical validation step. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Experimental Protocol: Competitive ABPP for DPP-II Target Engagement
This protocol outlines a competitive ABPP experiment to visualize the engagement of this compound with DPP-II in cells.
Materials:
-
Cell line expressing DPP-II (e.g., quiescent lymphocytes)
-
This compound
-
DPP-II specific activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin)
-
Cell lysis buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
(Optional) Streptavidin beads and mass spectrometer for proteomics
Procedure:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Incubate the cell lysates with a DPP-II specific ABP for a designated time to allow for covalent labeling of active enzyme.
-
Quench the labeling reaction.
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescently tagged ABP, visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to DPP-II in this compound-treated samples compared to the control indicates target engagement.
-
(Optional) If using a biotin-tagged ABP, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification and quantification by LC-MS/MS.
Phenotypic Validation: Cellular Consequences of DPP-II Inhibition
Assessing the downstream cellular effects of this compound treatment provides crucial validation of its mechanism of action and biological relevance. Based on existing literature, inhibition of DPP-II in quiescent lymphocytes can induce apoptosis.
Proposed Signaling Pathway of DPP-II in Quiescent Lymphocyte Apoptosis
Experimental Protocol: Cell Viability and Apoptosis Assay
This protocol measures the effect of this compound on the viability and induction of apoptosis in a relevant cell line.
Materials:
-
Quiescent lymphocyte cell line (e.g., primary CLL cells classified as sensitive)
-
This compound
-
Cell culture medium
-
MTT or similar cell viability reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure for Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of this compound concentrations or vehicle control for 24, 48, and 72 hours.
-
At each time point, add MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Procedure for Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound at concentrations determined from the viability assay for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Substrate Discovery: Identifying Downstream Targets
Identifying the natural substrates of DPP-II can provide further insight into its biological function and the downstream consequences of its inhibition by this compound. A proteomics-based approach can be employed for this purpose.
Experimental Workflow: Proteomic Substrate Discovery
By employing these orthogonal methods, researchers can build a comprehensive and compelling case for the mechanism of action of this compound, strengthening the foundation for further preclinical and clinical development.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Epostatin in the Spotlight: A Comparative Analysis of Microbial Dipeptidyl Peptidase II Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between microbial-derived enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides a comparative analysis of Epostatin and other microbial inhibitors, with a focus on Dipeptidyl Peptidase II (DPP-II), presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
This compound, a novel inhibitor of Dipeptidyl Peptidase II (DPP-II), is a microbial metabolite produced by Streptomyces sp. MJ995-OF5.[1] It functions as a competitive inhibitor of this serine protease.[1] DPP-II is an intracellular enzyme that plays a role in various physiological processes by cleaving X-Pro or X-Ala dipeptides from the N-terminus of oligopeptides.[2] The exploration of microbial sources has yielded a number of potent enzyme inhibitors, offering a rich landscape for the discovery of new therapeutic agents. This guide will delve into a comparison of this compound with other microbial inhibitors, primarily focusing on those targeting dipeptidyl peptidases.
Quantitative Comparison of Microbial DPP-II Inhibitors
A direct quantitative comparison of the inhibitory potency of this compound is challenging due to the limited availability of its specific IC50 or Ki value in publicly accessible literature. However, to provide a framework for comparison, we can examine the inhibitory concentrations of other microbial-derived inhibitors of dipeptidyl peptidases. One such inhibitor is Dioctatin A, a metabolite of another Streptomyces species, which selectively inhibits DPP-II.
| Inhibitor | Producing Microorganism | Target Enzyme | IC50 Value | Source of Enzyme |
| This compound | Streptomyces sp. MJ995-OF5 | Dipeptidyl Peptidase II (DPP-II) | Not Available | - |
| Dioctatin A | Streptomyces sp. | Dipeptidyl Peptidase II (DPP-II) | 0.19 µg/mL | Rat Pancreas |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The absence of a specific IC50 value for this compound in the reviewed literature is a significant data gap that prevents a direct quantitative comparison with Dioctatin A.
Experimental Protocols
To ensure reproducibility and standardization in the study of DPP-II inhibitors, a detailed experimental protocol is essential. The following is a generalized fluorometric assay protocol for determining the inhibitory activity of compounds against Dipeptidyl Peptidase II. This protocol is based on commonly used methods for assaying dipeptidyl peptidase activity.
Protocol: Fluorometric Dipeptidyl Peptidase II Inhibition Assay
1. Materials:
-
DPP-II Enzyme: Purified Dipeptidyl Peptidase II.
-
Fluorogenic Substrate: Lys-Ala-7-amino-4-trifluoromethyl-coumarylamide (Lys-Ala-AFC) or a similar substrate that releases a fluorescent product upon cleavage by DPP-II.
-
Assay Buffer: Acidic buffer, as DPP-II is optimally active at acidic pH (e.g., 50 mM Sodium Acetate, pH 5.5).
-
Inhibitors: this compound, Dioctatin A, or other test compounds.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~400 nm and emission at ~505 nm.
-
DMSO: For dissolving inhibitors.
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-II enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in assay buffer.
-
Prepare stock solutions of the test inhibitors (e.g., this compound, Dioctatin A) in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 50 µL of assay buffer.
-
Control wells (100% enzyme activity): 40 µL of assay buffer + 10 µL of enzyme solution.
-
Inhibitor wells: 30 µL of assay buffer + 10 µL of enzyme solution + 10 µL of inhibitor solution at various concentrations.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes. The excitation wavelength should be set to approximately 400 nm and the emission wavelength to approximately 505 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Landscape
To better understand the processes involved in the discovery and evaluation of microbial inhibitors, the following diagrams, generated using the DOT language, illustrate a typical workflow and a simplified signaling pathway.
Conclusion
This compound represents a promising microbial-derived competitive inhibitor of Dipeptidyl Peptidase II. While a direct quantitative comparison with other inhibitors is currently hampered by the lack of a published IC50 value for this compound, the discovery of compounds like Dioctatin A from similar microbial sources underscores the potential of Streptomyces as a rich reservoir of novel enzyme inhibitors. The provided experimental protocol offers a standardized method for the evaluation of such inhibitors, which is crucial for comparative studies. Further research to determine the precise inhibitory constants of this compound and to explore its selectivity and mechanism of action in greater detail will be invaluable for assessing its therapeutic potential. The continued exploration of microbial diversity, coupled with robust biochemical and pharmacological characterization, will undoubtedly lead to the discovery of new and potent modulators of key physiological pathways.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epostatin and Poststatin: A Guide for Researchers
In the landscape of enzyme inhibitors, Epostatin and Poststatin (B1679055) represent two distinct molecules with specific targets and potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of their biochemical properties, inhibitory activities, and the signaling pathways they influence, supported by available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in understanding the characteristics and potential applications of these two compounds.
Biochemical Properties and Inhibitory Activity
This compound and Poststatin are both microbial metabolites that exhibit potent and specific inhibitory effects on different peptidases. Their distinct mechanisms of action and target enzymes form the basis of this comparison.
Poststatin , on the other hand, is a potent inhibitor of prolyl endopeptidase (PEP) , a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[2][3] This enzyme is crucial in the maturation and degradation of various peptide hormones and neuropeptides.[4][5] While the IC50 value for natural Poststatin is not explicitly stated in the reviewed literature, synthetic, non-peptidyl analogues of Poststatin have demonstrated significant inhibitory activity, with IC50 values as low as 5.8 ng/mL and 8.2 ng/mL against prolyl endopeptidase.[2] This suggests that the core structure of Poststatin is a powerful scaffold for PEP inhibition.
A summary of the key biochemical and inhibitory properties is presented in Table 1.
| Property | This compound | Poststatin |
| Target Enzyme | Dipeptidyl Peptidase II (DPP-II) | Prolyl Endopeptidase (PEP) |
| Mechanism of Inhibition | Competitive | Not definitively stated for natural form; analogues are potent inhibitors |
| IC50 Value | Not available | Analogues: 5.8 ng/mL and 8.2 ng/mL[2] |
| Producing Organism | Streptomyces sp. MJ995-OF5[1] | Streptomyces viridochromogenes |
| Chemical Structure | Not available in public domain | Pentapeptide derivative |
Signaling Pathways
The distinct enzymatic targets of this compound and Poststatin implicate them in different cellular signaling pathways. Understanding these pathways is crucial for elucidating their potential physiological effects and therapeutic applications.
This compound and the Dipeptidyl Peptidase II (DPP-II) Pathway
DPP-II is involved in various physiological processes, including immune response, inflammation, and apoptosis.[6][7] By inhibiting DPP-II, this compound can modulate the levels of bioactive peptides that act as signaling molecules in these pathways. The precise signaling cascade regulated by DPP-II is still under investigation, but its role in cleaving specific dipeptides suggests an influence on downstream cellular responses.
Caption: this compound inhibits DPP-II, affecting downstream signaling.
Poststatin and the Prolyl Endopeptidase (PEP) Pathway
Prolyl endopeptidase plays a critical role in regulating the levels of neuropeptides and peptide hormones, such as angiotensin, bradykinin, and substance P.[4][5][8] These peptides are key players in a multitude of physiological processes, including blood pressure regulation, inflammation, and neurotransmission. By inhibiting PEP, Poststatin can prevent the degradation of these signaling molecules, thereby prolonging their activity and influencing their respective pathways.
Caption: Poststatin inhibits PEP, modulating neuropeptide signaling.
Experimental Protocols
The evaluation of this compound and Poststatin's inhibitory activity relies on specific and sensitive enzymatic assays. Below are detailed methodologies for assessing the inhibition of DPP-II and PEP.
Dipeptidyl Peptidase II (DPP-II) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against DPP-II.
Materials:
-
Human recombinant DPP-II
-
DPP-II substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Dilute the DPP-II enzyme to the desired concentration in Assay Buffer.
-
Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the test compound dilution. For control wells (100% activity), add the same volume of Assay Buffer with solvent. For background wells, add Assay Buffer only.
-
Add the diluted DPP-II solution to all wells except the background wells.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background reaction rate from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for the DPP-II inhibition assay.
Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against PEP.[9]
Materials:
-
Purified prolyl endopeptidase
-
PEP substrate: N-Benzyloxycarbonyl-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT
-
Test compound (e.g., Poststatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Dilute the PEP enzyme to the desired concentration in Assay Buffer.
-
Prepare the Z-Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the test compound dilution. For control wells (100% activity), add the same volume of Assay Buffer with solvent. For background wells, add Assay Buffer only.
-
Add the diluted PEP solution to all wells except the background wells.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity over time.
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each reaction.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the prolyl endopeptidase inhibition assay.
Conclusion
This compound and Poststatin are specific inhibitors of two distinct peptidases, DPP-II and PEP, respectively. While a direct head-to-head comparison of their performance is challenging due to their different targets, this guide provides a comparative overview based on available data. Poststatin analogues have demonstrated potent inhibition of PEP in the nanomolar range. Further research is required to determine the precise IC50 value of this compound and to fully elucidate the downstream consequences of DPP-II and PEP inhibition in various signaling pathways. The provided experimental protocols offer a framework for researchers to quantitatively assess the inhibitory potential of these and other related compounds, contributing to the development of novel therapeutic agents.
References
- 1. This compound, new inhibitor of dipeptidyl peptidase II, produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of producing strain, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poststatin, a new inhibitor of prolyl endopeptidase. VIII. Endopeptidase inhibitory activity of non-peptidyl poststatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poststatin, a new inhibitor of prolyl endopeptidase. VII. N-cycloalkylamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 6. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Epostatin: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Epostatin Waste Classification and Handling
Proper segregation of waste is the foundation of safe disposal. All materials that have come into contact with this compound should be considered potentially hazardous and managed accordingly.
Table 1: this compound Waste Stream Classification and Handling
| Waste Type | Description | Recommended Disposal Container |
| Grossly Contaminated Waste | Items saturated with this compound, such as spent vials, bulk powder, and heavily soiled personal protective equipment (PPE). | Black Bulk Hazardous Waste Container |
| Trace Contaminated Waste | Items with minimal residual contamination, including empty syringes (with no visible drug), lightly contaminated gloves, and absorbent pads. | Yellow Trace Waste Container |
| Sharps Waste | Needles, syringes, and other sharp implements that have been in contact with this compound. | Red or Yellow Sharps Container |
| Liquid Waste | Solutions containing this compound, including stock solutions and experimental media. | Hazardous Chemical Waste Container (clearly labeled) |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in any form.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item |
| Hand Protection | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. |
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Experimental Protocol: this compound Spill Decontamination
Objective: To safely clean and decontaminate a spill of this compound powder or solution.
Materials:
-
Spill kit containing:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Absorbent pads
-
Hazardous waste disposal bags
-
Plastic scraper or scoop
-
Detergent solution
-
Deionized water
-
Procedure:
-
Don PPE: Immediately put on all required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Solids: Gently cover the spill with damp absorbent pads to prevent the generation of aerosols.
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Spill: Carefully collect all contaminated materials using a plastic scraper or scoop and place them into a designated hazardous waste bag.
-
Decontaminate the Area:
-
Liberally apply a detergent solution to the contaminated surface.
-
Using fresh absorbent pads, wipe the area in a concentric pattern, from the outside towards the center.
-
Rinse the surface thoroughly with deionized water.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it in the appropriate bulk hazardous waste container.
-
Final Steps: Remove and dispose of all PPE as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
Decontamination of Laboratory Equipment
Non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Equipment Decontamination
Objective: To effectively decontaminate non-disposable laboratory equipment after use with this compound.
Materials:
-
Detergent solution
-
Absorbent pads
-
Deionized water
-
Appropriate solvent (if specified in the Safety Data Sheet for a similar compound)
-
Hazardous waste disposal bags
Procedure:
-
Initial Cleaning: Liberally apply a detergent solution to the surface of the equipment.
-
Wiping: Using absorbent pads, wipe all surfaces of the equipment thoroughly.
-
Solvent Rinse (if applicable): If a specific solvent is recommended for decontamination of similar compounds, rinse the equipment with that solvent.
-
Water Rinse: Thoroughly rinse the equipment with deionized water to remove any residual cleaning agents or solvents.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
-
Waste Disposal: Dispose of all used absorbent pads and any other contaminated disposable materials in the appropriate hazardous waste container.
Disclaimer: The information provided in this guide is based on general principles of laboratory safety and hazardous waste management. As no specific Safety Data Sheet (SDS) for this compound was found, users must consult their institution's specific safety and waste management policies and conduct a risk assessment before handling this compound. This guide should be used as a supplement to, and not a replacement for, institutional protocols and regulatory requirements.
Navigating the Uncharted: A Safety and Handling Guide for Epostatin
Absence of a specific Safety Data Sheet (SDS) for Epostatin necessitates a cautious approach based on established best practices for handling potent, uncharacterized research compounds. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is hazardous. This guide provides essential safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | To protect against potential contamination on external packaging. |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator | To prevent inhalation of fine powders and protect skin and eyes from contact. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles- Face Shield | To provide maximum protection against splashes and aerosols. |
| Administration to Cell Cultures or Animals | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | To prevent direct contact with the compound. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | To protect against exposure to contaminated waste materials. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to minimize the risk of exposure and contamination when working with this compound. The following diagram outlines the key steps from compound receipt to disposal.
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Notify your supervisor and institutional safety officer.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent pads. For powdered spills, avoid creating dust.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use a chemical spill kit and follow your institution's specific procedures.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Note: Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
Experimental Protocols: A Note on Methodologies
Detailed experimental protocols involving this compound are not publicly available. When designing experiments, it is crucial to perform a thorough risk assessment for each step. All procedures should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of exposure.
Disclaimer: This document provides guidance based on general laboratory safety principles for handling potentially hazardous research chemicals. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory personnel must be trained in the proper handling of hazardous materials and follow all institutional safety policies and procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
